Saccharocarcin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C67H101NO20 |
|---|---|
Poids moléculaire |
1240.5 g/mol |
Nom IUPAC |
N-[6-[[(7E,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54- |
Clé InChI |
WBJMUCNBAGLXQP-KVPXILPTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Saccharocarcin A discovery and isolation from Saccharothrix aerocolonigenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A, a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, represents a promising area of research for novel antibiotic development. This document provides a comprehensive technical overview of the discovery, isolation, and purification of this compound. It details the fermentation of Saccharothrix aerocolonigenes, the extraction and purification protocols for this compound, and summarizes its key biological and physicochemical properties. Furthermore, this guide outlines a putative mechanism of action based on its structural class and presents a hypothesized signaling pathway for its antibacterial activity. This whitepaper is intended to serve as a foundational resource for researchers engaged in the study and development of this compound and related compounds.
Introduction
The rise of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Actinomycetes have historically been a rich source of clinically important antibiotics. Saccharothrix aerocolonigenes, a Gram-positive, aerobic, and mesophilic bacterium, has been identified as a producer of a family of novel macrocyclic lactones known as saccharocarcins.[1][2] This guide focuses on this compound, a principal component of this family, detailing the scientific processes from microbial culture to the isolation of the pure compound.
Discovery and Strain Identification
This compound is a secondary metabolite produced by the actinomycete Saccharothrix aerocolonigenes (strain ATCC 39243).[2] The producing organism is characterized by its fragmenting substrate mycelia and the formation of aerial colonies.[1] Whole-cell hydrolysates of S. aerocolonigenes contain meso-diaminopimelic acid, galactose, and rhamnose, which are characteristic of this genus.[1]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Saccharothrix aerocolonigenes. Optimal production is observed in a starch-rich medium, with peak yields occurring after approximately 95 hours of fermentation.[1] While the exact proprietary medium composition is not publicly disclosed, a general-purpose medium for related actinomycetes can be adapted.
Data Presentation: Fermentation Parameters
| Parameter | Value/Condition | Reference |
| Producing Organism | Saccharothrix aerocolonigenes (ATCC 39243) | [2] |
| Fermentation Type | Submerged Culture | [3] |
| Key Medium Component | Starch-rich | [3] |
| Peak Production Time | 95 hours | [3] |
| Temperature | 28 °C (typical for mesophilic actinomycetes) | [2] |
| Aeration | Aerobic | [4] |
Experimental Protocols: Submerged Fermentation
3.2.1. Inoculum Preparation
-
Aseptically transfer a loopful of a mature culture of Saccharothrix aerocolonigenes from an agar slant to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., GYM Streptomyces Medium: 4 g/L Glucose, 4 g/L Yeast Extract, 10 g/L Malt Extract, 2 g/L CaCO3, pH 7.2).
-
Incubate the flask on a rotary shaker at 200 rpm and 28 °C for 48-72 hours, or until dense growth is observed.
3.2.2. Production Fermentation
-
Prepare the production medium. Based on the literature, a starch-rich formulation is optimal.[3] A starting point could be a modification of a basal medium, such as: 20 g/L Soluble Starch, 10 g/L Glucose, 5 g/L Yeast Extract, 5 g/L Peptone, 1 g/L K2HPO4, 1 g/L MgSO4·7H2O, 2 g/L CaCO3, in distilled water, pH 7.0.
-
Autoclave the production medium at 121 °C for 20 minutes.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture in a fermenter or baffled flasks on a rotary shaker at 200 rpm and 28 °C.
-
Monitor the fermentation for growth and pH. Peak production of this compound is expected at approximately 95 hours.[3]
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.[3]
Experimental Workflow: Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocols: Extraction and Purification
4.2.1. Solvent Extraction
-
Harvest the fermentation broth at 95 hours and centrifuge at 8,000 x g for 20 minutes to separate the supernatant from the mycelial cake.
-
Extract the supernatant three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the dried extract in vacuo using a rotary evaporator to yield the crude this compound extract.
4.2.2. Preparative HPLC Purification
-
Dissolve the crude extract in a minimal amount of the HPLC mobile phase.
-
Purify the dissolved extract using preparative high-performance liquid chromatography (HPLC). A reverse-phase C18 column is typically suitable for macrocyclic lactones.
-
Employ a gradient elution system, for example, a water-acetonitrile gradient, to separate the components of the crude extract.
-
Monitor the elution profile using a UV detector.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent to obtain pure this compound.
Data Presentation: Physicochemical Properties of this compound
| Property | Description | Reference |
| Compound Class | Macrocyclic Lactone | [5] |
| Core Structure | Tetronic Acid Analog | [5] |
| Key Structural Features | Ethyl or propyl side chain at C-23, methyl group at C-16, novel sugar-amide at C-17 | [5] |
| Biological Activity | Active against Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis | [3] |
| Cytotoxicity | Non-cytotoxic at concentrations up to 1.0 µg/mL | [3] |
Putative Mechanism of Action and Signaling Pathway
The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on its classification as a macrocyclic lactone antibiotic, a putative mechanism can be proposed by analogy to other well-characterized macrolides.
Many macrolide antibiotics function by inhibiting bacterial protein synthesis.[6][7] They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[6] This binding can physically obstruct the passage of the growing polypeptide chain, leading to premature termination of translation.[6] This inhibition of protein synthesis is a critical disruption of cellular function, ultimately leading to a bacteriostatic or, at higher concentrations, bactericidal effect.[7]
Hypothesized Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the hypothesized signaling pathway for the antibacterial action of this compound, based on the known mechanism of other macrocyclic lactone antibiotics.
Caption: Hypothesized mechanism of action for this compound.
This proposed pathway suggests that this compound enters the bacterial cell and binds to the 50S ribosomal subunit, thereby inhibiting protein synthesis and leading to the cessation of bacterial growth or cell death. It is important to note that this is a putative mechanism and requires experimental validation.
Another potential, though less direct, mechanism could involve disruption of the bacterial cell membrane, which can lead to a cascade of events including the inhibition of macromolecular synthesis (DNA, RNA, and proteins).[8][9]
Conclusion and Future Directions
This compound, a macrocyclic lactone from Saccharothrix aerocolonigenes, presents a valuable lead compound in the search for new antibiotics. This guide has provided a detailed overview of its discovery, and the methodologies for its production and purification. The quantitative data and experimental protocols herein serve as a practical resource for researchers.
Future research should focus on several key areas. Firstly, the optimization of fermentation conditions to enhance the yield of this compound is crucial for further studies and potential commercialization. Secondly, a definitive elucidation of its mechanism of action is paramount. Investigating its binding affinity to the bacterial ribosome and its effects on in vitro translation systems would be critical next steps. Furthermore, exploring its efficacy against a broader range of pathogenic, including multidrug-resistant, bacteria will be essential in evaluating its therapeutic potential. The synthesis of analogues of this compound could also lead to compounds with improved activity and pharmacokinetic properties. The information presented in this whitepaper provides a solid foundation for these future research endeavors.
References
- 1. Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lentzea aerocolonigenes C-38383-RK2 | DSM 44217, ATCC 39243 | BacDiveID:13300 [bacdive.dsmz.de]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saccharothrix aerocolonigenes subsp. staurosporea AM-2282 | CIP 107745, NRRL 11184, JCM 9734, ATCC 55006, CGMCC 4.1708, AS 4.1708 | BacDiveID:136894 [bacdive.dsmz.de]
- 5. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Antibacterial Action of Saccharocarcin A on Gram-Positive Bacteria: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Ref: SCCA-TOG-20251209
Abstract
Saccharocarcin A, a novel macrocyclic lactone belonging to the tetronic acid class of antibiotics, has demonstrated activity against Gram-positive bacteria. Produced by the actinomycete Saccharothrix aerocolonigenes, its unique chemical structure presents a potential scaffold for the development of new antibacterial agents. However, despite its discovery, the precise mechanism of action of this compound remains largely unelucidated in publicly available scientific literature. This technical guide synthesizes the current knowledge on this compound, contextualizes it within the broader class of tetronic acid antibiotics, and proposes a hypothetical framework for its mechanism of action and future research directions.
Introduction
The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This compound, isolated from Saccharothrix aerocolonigenes, represents one such potential candidate.[1] This document provides a comprehensive overview of the known properties of this compound and outlines a prospective research plan to determine its mechanism of action.
Chemical Structure and Properties
This compound is one of six novel tetronic acid analogs isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica SCC1886.[2] Structurally, these compounds are characterized as macrocyclic lactones.[1] The core structure is derived from two modified tetronic acid homologs, distinguished by an ethyl or propyl side chain at C-23 and a methyl group at C-16. A key feature of the saccharocarcins is a novel sugar-amide at C-17.[2] The detailed chemical structure, determined by spectral data and chemical degradation, sets it apart from other known tetronic acids.[2]
Known Biological Activity
Initial studies have confirmed the antibacterial activity of this compound against Gram-positive bacteria, specifically Micrococcus luteus and Staphylococcus aureus.[1] Notably, the isolated compounds, including this compound, were reported to be non-cytotoxic at concentrations up to 1.0 µg/ml, suggesting a degree of selectivity for bacterial targets.[1]
Quantitative Data
A thorough review of the available scientific literature reveals a significant gap in the quantitative data regarding the antibacterial efficacy of this compound. Minimum Inhibitory Concentration (MIC) values, a crucial metric for assessing antibacterial potency, have not been publicly reported for a wide range of Gram-positive bacteria.
| Gram-Positive Bacteria | This compound MIC (µg/mL) |
| Staphylococcus aureus | Data Not Available |
| Micrococcus luteus | Data Not Available |
| Enterococcus faecalis | Data Not Available |
| Streptococcus pneumoniae | Data Not Available |
| Bacillus subtilis | Data Not Available |
| Table 1: Summary of Available Minimum Inhibitory Concentration (MIC) Data for this compound against Gram-positive Bacteria. As indicated, specific MIC values for this compound are not available in the reviewed literature, highlighting a critical area for future research. |
Proposed (Hypothetical) Mechanism of Action
Given the lack of direct experimental evidence for the mechanism of action of this compound, a hypothetical model can be constructed based on the known mechanisms of other tetronic acid antibiotics. Two plausible pathways are proposed below. It is crucial to emphasize that these are conjectural and require experimental validation.
Hypothesis 1: Inhibition of Fatty Acid Biosynthesis
Several tetronic acid derivatives are known to inhibit bacterial fatty acid synthesis (FAS). For instance, the thiotetronic acid antibiotic thiolactomycin is a well-characterized inhibitor of FabB/F, key enzymes in the bacterial FAS II pathway. Given that this compound possesses a tetronic acid moiety, it is plausible that it could target a similar pathway, leading to the disruption of bacterial cell membrane biosynthesis.
Figure 1: Hypothetical pathway of this compound acting as a Fatty Acid Synthesis inhibitor.
Hypothesis 2: Disruption of Cell Wall Integrity via Michael Addition
Some tetronic acids, such as Abyssomycin C, possess a Michael enone system which is crucial for their antibacterial activity. This reactive group can form covalent adducts with nucleophilic residues in essential enzymes, such as those involved in peptidoglycan synthesis. While the presence of a Michael acceptor in this compound needs to be confirmed from its detailed structure, this represents another potential mechanism of action.
Figure 2: Hypothetical mechanism of this compound via covalent inhibition of cell wall synthesis.
Proposed Experimental Protocols for Mechanism of Action Determination
To elucidate the true mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline a logical workflow for this investigation.
Workflow for Elucidating the Mechanism of Action
The investigation should proceed in a stepwise manner, starting from broader cellular effects and narrowing down to the specific molecular target.
Figure 3: Proposed experimental workflow for determining the mechanism of action of this compound.
Detailed Methodologies
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
-
Preparation of Bacterial Inoculum: Culture a Gram-positive bacterial strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to an optical density at 600 nm (OD₆₀₀) of 0.5. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations (e.g., 64 to 0.0625 µg/mL).
-
Incubation: Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria without antibiotic) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Macromolecular Synthesis Inhibition Assay
-
Bacterial Culture: Grow a mid-logarithmic phase culture of the test bacterium (e.g., B. subtilis) in a minimal medium.
-
Radiolabeled Precursor Addition: Aliquot the culture into four tubes. To each tube, add a specific radiolabeled precursor: ³H-thymidine (for DNA synthesis), ³H-uridine (for RNA synthesis), ³H-leucine (for protein synthesis), or ¹⁴C-N-acetylglucosamine (for cell wall synthesis).
-
This compound Treatment: Add this compound at a concentration of 4x MIC to three of the tubes. The fourth tube serves as an untreated control.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each tube.
-
Precipitation and Scintillation Counting: Precipitate the macromolecules using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the rate of incorporation of each precursor in the treated samples to the untreated control to identify which macromolecular synthesis pathway is inhibited.
Conclusion and Future Directions
This compound is a structurally novel macrocyclic lactone with demonstrated activity against Gram-positive bacteria. While its discovery is promising, the lack of detailed mechanistic studies and quantitative efficacy data represents a significant knowledge gap. The hypothetical mechanisms and experimental protocols outlined in this guide provide a clear roadmap for future research. Elucidating the mechanism of action of this compound is a critical step in evaluating its potential as a lead compound for the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance. Further investigation into its spectrum of activity, in vivo efficacy, and safety profile is also warranted.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Production of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organism responsible for producing Saccharocarcin A, a potent macrocyclic lactone, and the detailed fermentation conditions required for its optimal synthesis. This document synthesizes available data to offer a thorough resource for research and development endeavors.
The Producing Organism: Saccharothrix aerocolonigenes subsp. antibiotica
This compound is a secondary metabolite produced by the Gram-positive actinomycete, Saccharothrix aerocolonigenes subsp. antibiotica. This nocardioform actinomycete is characterized by the formation of fragmenting substrate mycelia and aerial mycelia that coalesce into colonies. Whole-cell hydrolysates of this subspecies contain meso-diaminopimelic acid, galactose, and rhamnose.
Fermentation Process for this compound Production
The production of this compound is achieved through submerged fermentation of Saccharothrix aerocolonigenes subsp. antibiotica. Optimal yields are typically observed after an extended fermentation period.
Fermentation Medium
A starch-rich medium is crucial for the robust production of this compound. While the exact proprietary medium composition is not publicly disclosed, a general-purpose medium for the cultivation of Saccharothrix species and other actinomycetes for secondary metabolite production can be formulated based on available literature. The following table outlines a recommended basal medium that can be optimized for this compound production.
Table 1: Proposed Basal Fermentation Medium for Saccharothrix aerocolonigenes subsp. antibiotica
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 - 40.0 | Primary Carbon Source |
| Yeast Extract | 4.0 - 10.0 | Nitrogen Source, Vitamins, Growth Factors |
| Peptone | 4.0 - 10.0 | Nitrogen Source |
| K₂HPO₄ | 1.0 - 2.0 | Buffering Agent, Phosphate Source |
| MgSO₄·7H₂O | 0.5 - 1.0 | Source of Magnesium Ions |
| CaCO₃ | 1.0 - 2.0 | pH Stabilization |
| Trace Element Solution | 1.0 mL | Provides essential micronutrients |
Note: The optimal concentrations of these components should be determined experimentally for maximizing this compound yield.
Fermentation Parameters
Control of physical and chemical parameters during fermentation is critical for maximizing the production of this compound. Peak production has been reported to occur after approximately 95 hours of fermentation.[1]
Table 2: Recommended Fermentation Parameters for this compound Production
| Parameter | Recommended Range/Value | Notes |
| Temperature | 28 - 32 °C | Mesophilic actinomycetes, including Saccharothrix species, generally exhibit optimal growth and secondary metabolite production in this range. Temperature should be tightly controlled throughout the fermentation. |
| pH | 6.5 - 7.5 | Maintaining a neutral to slightly alkaline pH is often beneficial for the production of many actinomycete secondary metabolites. The inclusion of CaCO₃ in the medium helps to buffer the culture. |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) | Saccharothrix aerocolonigenes is an aerobic bacterium, and sufficient oxygen supply is critical for growth and secondary metabolite synthesis. The optimal aeration rate should be determined based on the specific bioreactor geometry and culture volume. |
| Agitation | 200 - 400 rpm | Agitation is necessary to ensure homogeneity of the culture, facilitate nutrient distribution, and enhance oxygen transfer. The optimal agitation speed will depend on the bioreactor configuration and should be set to avoid excessive shear stress on the mycelia. |
| Fermentation Time | ~95 hours | Peak production of this compound has been observed around this time point. Time-course studies are recommended to determine the precise peak for a given set of fermentation conditions.[1] |
Experimental Protocols
Inoculum Development
-
Strain Activation: Aseptically transfer a cryopreserved vial of Saccharothrix aerocolonigenes subsp. antibiotica to a sterile agar plate containing a suitable medium (e.g., ISP Medium 2 or Starch Casein Agar).
-
Incubation: Incubate the plate at 28-30°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a simplified version of the fermentation medium) with a loopful of mycelia from the agar plate.
-
Incubation of Seed Culture: Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours.
Fermentation in a Bioreactor
-
Medium Preparation and Sterilization: Prepare the fermentation medium as described in Table 1 in a suitable bioreactor. Sterilize the bioreactor and the medium by autoclaving at 121°C for the appropriate duration based on the volume.
-
Inoculation: Aseptically transfer the seed culture to the sterilized bioreactor. A typical inoculation volume is 5-10% (v/v) of the total fermentation volume.
-
Fermentation Run: Initiate the fermentation under the conditions outlined in Table 2. Monitor and control pH, temperature, and dissolved oxygen levels throughout the run.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (e.g., by dry cell weight), substrate consumption, and this compound production (e.g., by HPLC analysis).
Putative Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, it is known to be a polyketide, suggesting its synthesis by a Type I polyketide synthase (PKS) multienzyme complex. The pathway likely involves the sequential condensation of acetate and propionate units, followed by tailoring reactions such as glycosylation and methylation.
Caption: Putative biosynthetic pathway of this compound.
Downstream Processing
The recovery and purification of this compound from the fermentation broth is a critical step in its production.
Workflow for this compound Isolation
Caption: General workflow for the downstream processing of this compound.
This technical guide provides a foundational understanding for the production of this compound. Further optimization of the fermentation medium and process parameters through systematic experimental design, such as response surface methodology, is recommended to achieve industrial-scale production yields.
References
Saccharocarcin A: A Comprehensive Review of a Novel Macrocyclic Lactone
Kenilworth, NJ - Discovered in 1997, Saccharocarcin A is a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica (SCC 1886), isolated from a soil sample in Ohio.[1][2] As a member of a family of six related tetronic acid analogues, its unique chemical structure and initial biological activity have marked it as a compound of interest for further investigation. This technical guide provides a comprehensive literature review of this compound and its related compounds, detailing its discovery, chemical properties, biological activities, and what is known about its mechanism of action.
Discovery, Isolation, and Structural Elucidation
This compound was first described by researchers at the Schering-Plough Research Institute.[1][2] The producing organism, Saccharothrix aerocolonigenes subsp. antibiotica, was identified based on its distinct morphological and chemical characteristics, including the presence of meso-diaminopimelic acid, galactose, and rhamnose in its whole-cell hydrolysates.[1]
Peak production of the Saccharocarcins was achieved after 95 hours of fermentation in a starch-rich medium. The compounds were subsequently isolated from the fermentation broth using solvent extraction and purified by high-performance liquid chromatography (HPLC).[1]
The structure of this compound and its five related compounds (Saccharocarcins B, A-1, B-1, A-2, and B-2) was determined through spectral data and chemical degradation.[2] These compounds are all characterized as novel tetronic acid analogs, featuring either an ethyl or propyl side chain at C-23 and a methyl group at C-16. A key distinguishing feature is a novel sugar-amide at C-17.[2]
Biological Activity
Initial studies revealed that the isolated Saccharocarcins exhibit activity against a range of bacteria.
Antibacterial Activity
This compound and its related compounds were found to be active against the Gram-positive bacteria Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis.[1] While the initial publication did not provide specific Minimum Inhibitory Concentration (MIC) values in its abstract, it laid the groundwork for understanding the potential antibacterial applications of this class of compounds.
Table 1: Antibacterial Activity of Saccharocarcins
| Microorganism | Activity | Reference |
| Micrococcus luteus | Active | [1] |
| Staphylococcus aureus | Active | [1] |
| Chlamydia trachomatis | Active | [1] |
Cytotoxicity and Anticancer Potential
In the initial screening, none of the Saccharocarcins were found to be cytotoxic at concentrations up to 1.0 µg/mL.[1] This lack of potent cytotoxicity at low concentrations may have limited immediate interest in their development as anticancer agents.
However, structurally related tetronic acid-containing macrocycles, such as Versipelostatin and Tetrocarcin A, have demonstrated anticancer activity through distinct mechanisms. Versipelostatin is known to inhibit the transcription from the promoter of GRP78, a key gene in the unfolded protein response (UPR), which is a stress signaling pathway often activated in cancer cells.[3] Tetrocarcin A has been suggested to target the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pathway for cell survival and proliferation.[3] The structural similarity of this compound to these compounds suggests that it could potentially have a similar mechanism of action, although this remains to be experimentally verified.
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated in the available literature. However, based on its structural class and the known mechanisms of related compounds, some hypotheses can be formulated.
The presence of the tetronic acid moiety is common in a number of bioactive natural products with diverse biological activities, including antibiotic and anticancer properties. The mechanism of action for other tetronic acid-containing compounds often involves the inhibition of key cellular processes.
A potential workflow for investigating the mechanism of action of this compound is outlined below:
Caption: Proposed workflow for elucidating the mechanism of action of this compound.
Based on the known activities of related compounds, potential signaling pathways that could be affected by this compound include stress response pathways like the UPR and pro-survival pathways such as the PI3K/Akt pathway.
References
The Structural Unveiling of Saccharocarcin A: A Spectroscopic and Methodological Deep Dive
For Immediate Release
This technical guide provides a comprehensive overview of the structure elucidation of Saccharocarcin A, a novel macrocyclic lactone. Tailored for researchers, scientists, and professionals in drug development, this document details the spectroscopic data and experimental protocols that were instrumental in defining the complex architecture of this natural product.
This compound is part of a family of tetronic acid analogs produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. The determination of its intricate structure was a significant undertaking, relying on a combination of advanced spectroscopic techniques and chemical degradation methods. This guide aims to consolidate the available data and methodologies into a single, accessible resource.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is crucial for its study and development. The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ |
| Molecular Weight | 1240.5 g/mol |
| Appearance | White solid |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. |
Spectroscopic Data Summary
The structural backbone and stereochemistry of this compound were pieced together through meticulous analysis of its spectroscopic signatures. While the complete raw data is embedded within primary literature, this section summarizes the key findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were pivotal in mapping the carbon skeleton and the placement of protons within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to establish connectivity between adjacent protons, directly bonded carbon-proton pairs, and long-range carbon-proton couplings, respectively.
Note: The detailed chemical shift and coupling constant data for this compound are not publicly available in a tabulated format within the abstracts of the primary literature. Access to the full-text scientific articles is required to obtain this granular data.
Mass Spectrometry (MS)
Mass spectrometry provided the crucial determination of the molecular weight of this compound. Fast Atom Bombardment (FAB-MS) was a key technique used in the initial structure elucidation, which confirmed the elemental composition of the molecule.[1] Fragmentation analysis within the mass spectrometer would have provided further structural information by breaking the molecule into smaller, identifiable pieces, helping to confirm the sequence and connectivity of the sugar moieties and the macrocyclic core.
Infrared (IR) Spectroscopy
Infrared spectroscopy was utilized to identify the presence of key functional groups within the this compound structure. Characteristic absorption bands in the IR spectrum would have indicated the presence of hydroxyl (-OH), carbonyl (C=O), and amide (N-H, C=O) functionalities, which are integral components of its macrocyclic lactone and sugar-amide structure.
Experimental Protocols
The elucidation of the structure of this compound was a multi-step process involving the isolation of the compound followed by a suite of spectroscopic and chemical analyses.
Isolation and Purification of this compound
The production of this compound was achieved through the fermentation of Saccharothrix aerocolonigenes subsp. antibiotica. The following is a generalized protocol for its isolation:
-
Fermentation: The microorganism is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The fermentation broth is harvested, and the active compounds are extracted using solvent extraction techniques.
-
Purification: The crude extract is then subjected to chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to isolate and purify this compound from other metabolites.
Structure Elucidation Workflow
The determination of the chemical structure of this compound followed a logical and systematic workflow, as depicted in the diagram below.
Signaling Pathways and Biological Activity
While this guide focuses on the structure elucidation of this compound, it is worth noting that related compounds from the tetronic acid family have been shown to interact with specific cellular signaling pathways. For instance, some members of this class are known to be involved in stress signaling pathways in cancer cells. Further research into the biological activity of this compound may reveal its potential as a therapeutic agent.
References
The Biological Activity Spectrum of Saccharocarcin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A is a novel macrocyclic lactone belonging to a family of six related compounds produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica[1][2]. First isolated from a soil sample in Ohio, this natural product has demonstrated a specific spectrum of biological activity, primarily antibacterial effects. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, including a summary of its antibacterial properties and cytotoxicity. Due to the limited publicly available research on this compound, this guide also highlights areas where further investigation is required to fully elucidate its therapeutic potential.
Biological Activity Spectrum
The known biological activities of this compound are primarily antibacterial. There is currently no available data on its antifungal or comprehensive antitumor properties beyond initial cytotoxicity screening.
Antibacterial Activity
This compound has shown inhibitory activity against a limited range of Gram-positive and atypical bacteria. The specific strains against which it has been reported to be active are:
The quantitative data regarding the minimum inhibitory concentrations (MICs) for these organisms have not been extensively published.
Antifungal Activity
There is no scientific literature available at present that describes any antifungal activity for this compound.
Antitumor Activity
Initial cytotoxicity assessments of this compound have been performed. In one study, the compound was reported to be non-cytotoxic at concentrations up to 1.0 µg/mL[2]. This suggests that at this concentration, it does not exhibit significant toxicity to the cell lines tested. However, detailed studies on a broad panel of cancer cell lines, including half-maximal inhibitory concentration (IC50) values, are not currently available in the public domain.
Quantitative Data
The publicly available quantitative data for this compound's biological activity is sparse. The following table summarizes the known information.
| Biological Activity | Organism/Cell Line | Metric | Value | Reference |
| Cytotoxicity | Not Specified | Concentration | ≤ 1.0 µg/mL (Non-cytotoxic) | [2] |
| Antibacterial Activity | Micrococcus luteus | MIC | Not Reported | [2] |
| Staphylococcus aureus | MIC | Not Reported | [2] | |
| Chlamydia trachomatis | MIC | Not Reported | [2] |
Experimental Protocols
Detailed experimental protocols for the specific assays used in the initial discovery of this compound are not fully described in the available literature. However, based on standard microbiological and cell biology practices, the following represents generalized protocols that are likely similar to those that would have been employed.
General Antibacterial Susceptibility Testing (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specified turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and for a sufficient duration to allow for bacterial growth (typically 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
General Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: A selected cell line is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells (no compound) are included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is proportional to the number of viable cells.
Signaling Pathways
There is currently no published research detailing the specific cellular signaling pathways that are modulated by this compound. Elucidating the mechanism of action would be a critical next step in understanding its biological effects and potential for further development.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the general logical flow of discovering and characterizing a novel natural product like this compound and a typical workflow for assessing its biological activity.
Caption: A generalized workflow for the discovery and characterization of a novel natural product.
Caption: A typical workflow for assessing the antibacterial and antitumor activity of a compound.
Conclusion and Future Directions
This compound represents a novel macrocyclic lactone with demonstrated antibacterial activity against specific bacterial strains. However, the current body of public knowledge is limited, primarily stemming from its initial discovery. To fully understand the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
Comprehensive Antibacterial Spectrum Analysis: Determination of MIC values against a broader panel of Gram-positive, Gram-negative, and drug-resistant bacteria.
-
Antifungal and Antiviral Screening: Evaluation of its activity against a diverse range of fungal and viral pathogens.
-
In-depth Antitumor Studies: Screening against a wide array of human cancer cell lines to determine IC50 values and identify potential cancer-specific cytotoxicity.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound in both bacterial and mammalian cells.
-
In Vivo Efficacy and Safety Profiling: Assessment of its therapeutic efficacy and toxicity in animal models.
The unique structure of this compound may offer a novel scaffold for the development of new therapeutic agents. The research community is encouraged to build upon the foundational knowledge of this compound to explore its full potential.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of Saccharocarcin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saccharocarcin A, a macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, has been investigated for its biological activities. Initial studies focusing on its cytotoxic potential revealed that this compound did not exhibit cytotoxic effects at concentrations up to 1.0 µg/mL[1]. While this initial finding suggests low toxicity at the tested concentrations, the comprehensive evaluation of a novel compound's cytotoxic profile is a critical first step in drug discovery and development. This technical guide provides an in-depth overview of the standard methodologies and experimental workflows employed in the initial cytotoxicity screening of natural products, using the context of this compound as an illustrative example. The protocols and pathways described herein represent the typical approach taken to ascertain the cytotoxic potential and preliminary mechanism of action of a novel chemical entity.
Introduction to Cytotoxicity Screening
Cytotoxicity screening is a fundamental component of preclinical drug development, designed to assess the potential of a compound to induce cell death. This process is crucial for identifying agents with therapeutic potential, particularly in oncology, as well as for flagging compounds with off-target toxicities. A variety of in vitro assays are employed to measure different aspects of cell health, including cell membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis).
Experimental Protocols for Initial Cytotoxicity Screening
A tiered approach is typically used for cytotoxicity screening, starting with broad screening against a panel of cancer cell lines to determine the concentration at which the compound inhibits cell growth by 50% (IC50).
Cell Lines and Culture
A diverse panel of human cancer cell lines is recommended to assess the breadth of cytotoxic activity. The selection should ideally include representatives from different cancer types.
Table 1: Example Panel of Human Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| MDA-MB-231 | Breast Adenocarcinoma |
| A549 | Lung Carcinoma |
| HCT-116 | Colon Carcinoma |
| PC-3 | Prostate Carcinoma |
| HeLa | Cervical Carcinoma |
| K562 | Chronic Myelogenous Leukemia |
Protocol for Cell Culture:
-
Cells are cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
Cell Viability Assays
Cell viability assays are the cornerstone of initial cytotoxicity screening. The choice of assay can depend on the suspected mechanism of action of the compound and the cell type.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Protocol for MTT Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or the test compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.
Protocol for LDH Assay:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Workflow for Initial Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial assessment of a compound's cytotoxic properties.
Investigating the Mechanism of Action: Apoptosis Induction
Should a compound like this compound or its analogs demonstrate significant cytotoxicity, the next step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol for Annexin V/PI Staining:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Potential Signaling Pathways in Cytotoxicity
If a compound is found to induce apoptosis, further studies would focus on elucidating the specific signaling pathways involved. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling cascades.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated if a compound were found to induce apoptosis.
Conclusion
While initial reports indicate that this compound has low cytotoxicity at the concentrations tested, the methodologies outlined in this guide provide a comprehensive framework for the initial cytotoxicity screening of any novel natural product. A thorough evaluation using a panel of cancer cell lines and multiple, mechanistically distinct assays is essential to fully characterize the cytotoxic potential of a compound. Should any derivatives or analogs of this compound be developed, these protocols would serve as the foundation for their preclinical assessment. The systematic application of these techniques is critical for the identification and advancement of new therapeutic leads in the field of oncology.
References
The Saccharocarcin A Biosynthesis Pathway in Saccharothrix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A, a complex macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, exhibits notable antibacterial activity.[1] This technical guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound. Due to the limited publicly available research on its specific biosynthetic gene cluster, this document presents a hypothesized pathway based on the chemical structure of this compound and established principles of polyketide and non-ribosomal peptide biosynthesis in actinobacteria. This guide is intended to serve as a foundational resource for researchers interested in the natural product biosynthesis of this compound, offering insights into its enzymatic machinery and providing generalized experimental protocols to facilitate further investigation.
Introduction to this compound
This compound is a member of a family of novel macrocyclic lactones isolated from Saccharothrix aerocolonigenes subsp. antibiotica.[1] These compounds are characterized by a complex polyketide-derived macrocycle, a tetronic acid moiety, and extensive glycosylation. The chemical formula of this compound is C₆₇H₁₀₁NO₂₀, and its molecular weight is 1240.5 g/mol .[2] The intricate structure of this compound suggests a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) biosynthetic origin, a common theme in the production of complex secondary metabolites by actinobacteria.
Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be initiated by a Type I modular Polyketide Synthase (PKS) system, likely in conjunction with a Non-Ribosomal Peptide Synthetase (NRPS) module for the incorporation of a nitrogen-containing moiety. The pathway can be conceptually divided into three main stages: backbone assembly, cyclization and tailoring, and glycosylation.
Polyketide Backbone Assembly
Based on a structural analysis of the this compound macrocycle, a plausible sequence of extender units for the PKS assembly line can be predicted. The backbone is likely assembled from a combination of malonyl-CoA and methylmalonyl-CoA extender units, with the starter unit yet to be determined. The stereochemistry at various centers is dictated by the specific domains within each PKS module, including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains.
Incorporation of the Tetronic Acid Moiety and NRPS Component
A key feature of this compound is its tetronic acid moiety. The biosynthesis of tetronic acids often involves the incorporation of a glycerol-derived three-carbon unit.[3] The nitrogen atom in the this compound molecule suggests the involvement of an NRPS module, which would activate and incorporate an amino acid into the growing polyketide chain.
Cyclization and Post-PKS/NRPS Tailoring
Following the assembly of the linear precursor, a thioesterase (TE) domain is predicted to catalyze the macrolactonization to form the characteristic ring structure. Subsequent tailoring reactions, catalyzed by enzymes such as P450 monooxygenases, methyltransferases, and oxidoreductases, would then modify the macrocyclic scaffold to yield the final aglycone.
Glycosylation
The final stage in the biosynthesis of this compound is the attachment of multiple deoxy-sugar moieties. This is accomplished by a series of glycosyltransferases, each specific for a particular sugar donor and acceptor site on the aglycone.
Below is a DOT script representing the hypothesized biosynthetic pathway of the this compound aglycone.
References
Exploring the Natural Variants of Saccharocarcin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural variants of Saccharocarcin A, a family of novel macrocyclic lactones with promising antibacterial activity. The content herein is compiled from published research to aid in further investigation and drug development efforts.
Introduction to this compound and its Analogs
This compound and its natural variants are a family of six novel tetronic acid analogs isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica (strain SCC 1886).[1][2] These compounds are characterized as macrocyclic lactones and are distinguished from other tetronic acids by the presence of an ethyl or propyl side chain at C-23 and a methyl group at C-16.[1] A key feature of all six saccharocarcins is a novel sugar-amide moiety at C-17.[1]
Initial biological activity screenings have shown that these compounds are active against Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis.[2] Notably, they did not exhibit cytotoxicity at concentrations up to 1.0 µg/ml.[2]
Physicochemical Properties of Saccharocarcin Variants
The six natural variants of Saccharocarcin are derived from two modified tetronic acid homologs. While detailed structural information for each of the six variants requires access to the full primary literature, the foundational structure of this compound is known. The following table summarizes the general physicochemical properties based on available data.
| Property | This compound | Natural Variants (General) | Data Source |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | Varies based on side chains and sugar moieties | [1] |
| Molecular Weight | ~1240.5 g/mol | Varies | [1] |
| Core Structure | Macrocyclic lactone, tetronic acid analog | Shared core with variations | [1] |
| Key Substitutions | Ethyl or propyl at C-23, methyl at C-16, sugar-amide at C-17 | Variations in side chains and sugar components | [1] |
| Producing Organism | Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886 | Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886 | [2] |
| Biological Activity | Antibacterial | Antibacterial | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the fermentation, isolation, and characterization of the Saccharocarcin family of compounds, as described in the foundational research.
Fermentation
-
Producing Organism: Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886, an actinomycete isolated from a soil sample.[2]
-
Fermentation Medium: A starch-rich medium was used for optimal production.[2]
-
Fermentation Time: Peak production of the saccharocarcins was observed after 95 hours of fermentation.[2]
Isolation and Purification
-
Extraction: The compounds were isolated from the fermentation broth using solvent extraction.[2]
-
Purification: The crude extract was further purified by High-Performance Liquid Chromatography (HPLC) to yield the individual Saccharocarcin variants.[2]
Structure Elucidation
The structures of the six Saccharocarcin analogs were determined through a combination of spectral analysis and chemical degradation.[1]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the carbon and proton framework of the molecules.
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was likely used to determine the molecular weights and fragmentation patterns of the compounds.[1]
-
-
Chemical Degradation: This technique was employed to break down the complex molecules into smaller, identifiable fragments to confirm the connectivity and stereochemistry of the constituent parts.[1]
Visualizing Key Processes
Experimental Workflow for Discovery and Characterization
The following diagram illustrates the general workflow from the initial discovery to the characterization of the Saccharocarcin natural products.
Caption: Workflow for the discovery and characterization of Saccharocarcin variants.
Biosynthesis of Saccharocarcin (Hypothetical)
The biosynthetic pathway for this compound has not been fully elucidated in the available literature. However, as it is a complex macrocyclic lactone produced by an actinomycete, it is highly probable that it is synthesized via a Type I Polyketide Synthase (PKS) pathway. The generalized logical flow for such a pathway is depicted below.
Caption: A generalized Type I PKS pathway, likely involved in Saccharocarcin biosynthesis.
Potential Mechanisms of Antibacterial Action
The precise molecular target and mechanism of action for the Saccharocarcins have not been reported. The diagram below illustrates common signaling pathways and cellular processes that are often targeted by antibiotics. Further research is needed to determine which of these, if any, are inhibited by the Saccharocarcin family of compounds.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification and Analysis of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification and analysis of Saccharocarcin A, a novel macrocyclic lactone, using High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are based on established principles of reversed-phase chromatography, suitable for compounds with similar physicochemical properties. This application note includes recommended methods for both preparative purification and analytical quantification, complete with detailed experimental protocols, data presentation tables, and workflow diagrams to ensure efficient implementation in a laboratory setting.
Introduction
This compound is a complex macrocyclic lactone with a novel sugar-amide moiety, produced by the actinomycete Saccharothrix aerocolonigenes.[1] As a molecule with potential therapeutic applications, robust methods for its purification and analysis are critical for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and quantification of such complex natural products due to its high resolution and sensitivity.[2][3] This application note presents a proposed HPLC method, developed by synthesizing established protocols for similar biomolecules, to provide a reliable starting point for researchers.
HPLC Method for this compound
A reversed-phase HPLC approach is recommended for the separation of this compound, leveraging its hydrophobic macrocyclic structure. A C18 stationary phase is proposed, which provides excellent retention and resolution for such compounds.[2]
Preparative HPLC for Purification
For the isolation of this compound from a crude extract or fermentation broth, a preparative HPLC method is employed to handle larger sample loads.[3][4][5]
Table 1: Proposed Preparative HPLC Parameters for this compound Purification
| Parameter | Recommended Condition |
| Column | C18, 10 µm particle size, ≥250 mm x 20 mm I.D. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | 30°C |
Analytical HPLC for Purity Assessment and Quantification
Following purification, a validated analytical HPLC method is essential for determining the purity of the isolated this compound and for its quantification in various samples.[6]
Table 2: Proposed Analytical HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size, 150 mm x 4.6 mm I.D. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
Experimental Protocols
Sample Preparation
-
Crude Extract Preparation: Lyophilize the fermentation broth of Saccharothrix aerocolonigenes.
-
Extract the lyophilized powder with a suitable organic solvent such as methanol or ethyl acetate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Sample for Injection: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid for preparative HPLC).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]
Preparative HPLC Protocol
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient elution as specified in Table 1.
-
Monitor the separation at 230 nm and collect fractions corresponding to the peak of interest (this compound).
-
Combine the collected fractions containing the pure compound.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
Analytical HPLC Protocol
-
Equilibrate the analytical HPLC system with the initial mobile phase conditions (40% B) until a stable baseline is observed.
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the standards and the purified sample onto the column.
-
Run the gradient elution as detailed in Table 2.
-
Integrate the peak area of this compound in the chromatograms.
-
Determine the purity of the isolated compound by calculating the peak area percentage.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Workflow and Process Diagrams
To visually represent the proposed methodologies, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the purification of this compound.
Caption: Workflow for the analysis of this compound.
Conclusion
The proposed HPLC methods provide a solid foundation for the successful purification and analysis of this compound. The use of reversed-phase chromatography with a C18 column is a well-established and robust technique for the separation of complex natural products. Researchers can adapt and optimize the provided parameters to suit their specific instrumentation and sample characteristics, thereby facilitating further research and development of this promising compound.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. Preparative Chromatography | Evotec [evotec.com]
- 6. youtube.com [youtube.com]
- 7. arxiv.org [arxiv.org]
Optimizing Saccharocarcin A Fermentation in Starch-Rich Medium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A, a potent metabolite produced by the actinomycete Saccharothrix aerocolonigenes, has garnered significant interest for its potential therapeutic applications. Optimization of its production through fermentation is a critical step in harnessing its full potential. This document provides detailed application notes and protocols for enhancing this compound yield in starch-rich fermentation media. The following sections outline optimized medium composition, key fermentation parameters, and comprehensive experimental protocols, supported by quantitative data and workflow diagrams to guide researchers in achieving high-titer production.
Introduction to this compound Fermentation
This compound is a secondary metabolite synthesized by Saccharothrix aerocolonigenes. Fermentation processes utilizing starch-rich media have been shown to be effective for its production, with peak yields typically observed after approximately 95 hours of cultivation. The optimization of both nutritional and physical parameters is paramount to maximizing the volumetric productivity of this compound. Starch, as a complex carbohydrate, provides a slow-release carbon source, which can be beneficial for prolonged fermentation processes characteristic of many actinomycetes.
Optimized Fermentation Parameters
Effective production of this compound is highly dependent on the careful control of fermentation conditions. The following tables summarize the optimized parameters derived from various studies on Saccharothrix species for the production of secondary metabolites. While specific values for this compound are not extensively published, these provide a strong starting point for optimization experiments.
Table 1: Optimized Medium Composition for this compound Production
| Component | Concentration (g/L) | Role |
| Soluble Starch | 20 - 40 | Primary Carbon Source |
| Peptone | 5 - 15 | Nitrogen Source |
| Yeast Extract | 2 - 5 | Nitrogen and Vitamin Source |
| K₂HPO₄ | 1 - 2 | Phosphate Source & pH Buffering |
| MgSO₄·7H₂O | 0.5 - 1 | Source of Magnesium Ions |
| CaCO₃ | 1 - 3 | pH Buffering |
Table 2: Optimized Physical Fermentation Parameters
| Parameter | Optimal Range | Impact on Fermentation |
| pH | 6.8 - 7.2 | Affects enzyme activity and nutrient uptake |
| Temperature | 25 - 30°C | Influences microbial growth and metabolite production |
| Agitation | 150 - 250 rpm | Ensures proper mixing and oxygen transfer |
| Aeration | 1.0 - 1.5 vvm | Provides necessary oxygen for aerobic respiration |
| Fermentation Time | 90 - 100 hours | Duration to reach peak production |
Experimental Protocols
Inoculum Development
A healthy and active inoculum is crucial for a successful fermentation run. The following protocol describes the preparation of a seed culture of Saccharothrix aerocolonigenes.
Protocol 1: Inoculum Preparation
-
Strain Revival: Revive a cryopreserved vial of Saccharothrix aerocolonigenes by thawing at room temperature.
-
Pre-seed Culture: Aseptically transfer the revived culture to a 50 mL flask containing 10 mL of seed medium (see Table 3).
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until significant growth is observed.
-
Seed Culture: Transfer the pre-seed culture to a 250 mL flask containing 50 mL of the same seed medium.
-
Final Incubation: Incubate under the same conditions for another 48 hours. This culture will serve as the inoculum for the production fermenter.
Table 3: Seed Medium Composition
| Component | Concentration (g/L) |
| Tryptic Soy Broth | 30 |
| Yeast Extract | 3 |
| Glucose | 10 |
Production Fermentation
This protocol details the steps for the production of this compound in a laboratory-scale fermenter.
Protocol 2: Production Fermentation
-
Medium Preparation: Prepare the production medium (as described in Table 1) in a fermenter vessel and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the sterile production medium with 5-10% (v/v) of the seed culture.
-
Fermentation: Carry out the fermentation under the optimized physical parameters outlined in Table 2.
-
Monitoring: Monitor the fermentation by aseptically withdrawing samples at regular intervals to measure pH, substrate consumption, and this compound concentration.
-
Harvesting: After approximately 95 hours, or when this compound titers peak, harvest the fermentation broth for product recovery.
Extraction and Quantification of this compound
The following is a general protocol for the extraction and analysis of this compound from the fermentation broth.
Protocol 3: Product Recovery and Analysis
-
Cell Separation: Separate the mycelial biomass from the fermentation broth by centrifugation at 8,000 rpm for 15 minutes.
-
Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction twice to ensure complete recovery.
-
Concentration: Pool the organic phases and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Further purify the crude extract using chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).
-
Quantification: Quantify the concentration of this compound using a validated HPLC method with a suitable standard.
Visualizing Workflows and Pathways
Experimental Workflow for Fermentation Optimization
The following diagram illustrates a typical workflow for optimizing the fermentation of this compound.
High-Yield Saccharocarcin A Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield production of Saccharocarcin A, a potent macrocyclic lactone antibiotic. The protocols outlined below are based on established methodologies for the cultivation of the producing organism, Saccharothrix aerocolonigenes subsp. antibiotica (strain SCC 1886), and subsequent extraction and purification of the target compound.
Introduction
This compound is a novel macrocyclic lactone with significant antibacterial properties. It is produced by the actinomycete Saccharothrix aerocolonigenes. This document offers a comprehensive guide to optimizing the fermentation process for enhanced yields and a detailed protocol for the isolation and purification of this compound.
Data Presentation: Fermentation and Yield
Successful production of this compound is highly dependent on the composition of the fermentation medium and the cultivation parameters. While specific yield data from a high-yield protocol is not publicly available, the following tables provide a baseline "starch-rich medium" composition known to support production and a template for recording optimized parameters and corresponding yields.
Table 1: Baseline Fermentation Medium Composition
| Component | Concentration (g/L) | Role |
| Soluble Starch | 10.0 | Primary Carbon Source |
| Casein | 0.3 - 1.0 | Nitrogen Source |
| Potassium Nitrate (KNO₃) | 2.0 | Nitrogen Source |
| Sodium Chloride (NaCl) | 2.0 | Osmotic Balance |
| Dipotassium Phosphate (K₂HPO₄) | 2.0 | Buffering Agent |
| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 0.05 | Cofactor for Enzymes |
| Calcium Carbonate (CaCO₃) | 0.02 | pH Stabilization |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 0.01 | Trace Metal Source |
| Agar (for solid medium) | 15.0 - 18.0 | Solidifying Agent |
Table 2: Fermentation Parameter Optimization and Yield Tracking
| Parameter | Range Tested | Optimal Value | This compound Yield (mg/L) | Notes |
| Temperature (°C) | 25 - 35 | e.g., 28 | Record Yield | e.g., Higher temps can inhibit growth |
| Initial pH | 6.0 - 8.0 | e.g., 7.0 | Record Yield | e.g., Monitor and adjust during fermentation |
| Agitation (rpm) | 150 - 250 | e.g., 200 | Record Yield | e.g., Ensures adequate aeration |
| Aeration (vvm) | 0.5 - 1.5 | e.g., 1.0 | Record Yield | e.g., Crucial for aerobic organism |
| Fermentation Time (hours) | 72 - 120 | e.g., 96 | Record Yield | e.g., Peak production observed at 95h[1] |
Experimental Protocols
Media Preparation and Sterilization
Objective: To prepare a sterile, nutrient-rich environment for the growth of Saccharothrix aerocolonigenes and production of this compound.
Materials:
-
Components listed in Table 1
-
Distilled or deionized water
-
Erlenmeyer flasks or fermenter vessel
-
Autoclave
Protocol:
-
Weigh out the required amounts of each medium component as detailed in Table 1.
-
Suspend the components in the desired volume of distilled or deionized water.
-
If preparing a solid medium, add agar.
-
Heat the mixture with gentle agitation to completely dissolve all components.
-
Dispense the medium into appropriate culture vessels (e.g., flasks for inoculum development, fermenter for production).
-
Sterilize the medium by autoclaving at 121°C for 20-30 minutes.
-
Allow the medium to cool to room temperature before inoculation.
Inoculum Development
Objective: To prepare a healthy and abundant seed culture for inoculating the production fermenter.
Materials:
-
Aseptic culture of Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886
-
Sterile seed culture medium (e.g., Tryptic Soy Broth or the medium from Table 1)
-
Incubator shaker
Protocol:
-
Aseptically transfer a loopful of S. aerocolonigenes from a slant or plate to a flask containing the sterile seed culture medium.
-
Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense growth is observed.
-
This seed culture is now ready to be used to inoculate the production fermenter. A typical inoculation volume is 5-10% (v/v).
Fermentation for this compound Production
Objective: To cultivate S. aerocolonigenes under optimal conditions to maximize the production of this compound.
Materials:
-
Production fermenter with sterile medium
-
Seed culture of S. aerocolonigenes
-
Sterile antifoam agent (if necessary)
Protocol:
-
Aseptically transfer the seed culture to the production fermenter.
-
Set the fermentation parameters (temperature, pH, agitation, aeration) to the desired optimal values (refer to Table 2 for a starting point).
-
Monitor the fermentation process by regularly measuring parameters such as pH, dissolved oxygen, and cell density.
-
Peak production of this compound has been observed to occur after approximately 95 hours of fermentation in a starch-rich medium.[1]
-
Harvest the fermentation broth when the maximum yield of this compound is achieved.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Harvested fermentation broth
-
Organic solvent (e.g., ethyl acetate, butanol)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Solvents for HPLC (e.g., acetonitrile, water, methanol)
Protocol:
-
Solvent Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant (and potentially the mycelial cake) with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Repeat the extraction process 2-3 times to ensure complete recovery of this compound.
-
Pool the organic extracts.
-
-
Concentration:
-
Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification by HPLC:
-
Dissolve the crude extract in a small volume of the HPLC mobile phase.
-
Purify the this compound from the crude extract using a preparative HPLC system.[1]
-
Monitor the elution profile using a UV detector.
-
Collect the fractions containing the purified this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain the final product.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound production.
Inferred Biosynthetic Pathway
This compound is a macrocyclic lactone, a class of polyketides. Its biosynthesis is inferred to proceed through a Type I Polyketide Synthase (PKS) pathway.
Caption: Inferred biosynthetic pathway of this compound.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Saccharocarcin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Saccharocarcin A is a macrocyclic lactone antibiotic with activity against a range of bacteria.[1][2] Determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[5][6] This method is recommended by leading organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]
Properties of this compound:
This compound is soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol, but has limited water solubility.[1][10] This is an important consideration for stock solution preparation. It is a solid, and its purity should be noted for accurate concentration calculations.[1][10]
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines established by CLSI and EUCAST for antimicrobial susceptibility testing.[8][9][11]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Micrococcus luteus)[2]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution at -20°C until use.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[3][12] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).[3]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12] This is typically a 1:100 dilution of the 0.5 McFarland suspension.
4. Preparation of Microtiter Plates (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration of this intermediate solution should be twice the highest concentration to be tested. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Add 200 µL of the intermediate this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
5. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension (prepared in step 3) to wells 1 through 11. This will bring the total volume in each well to 200 µL and dilute the this compound concentration by half to the final desired concentrations.
-
Do not add bacteria to well 12 (sterility control).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
Data Presentation
The results of the MIC assay can be summarized in the following table:
| Microorganism | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| Staphylococcus aureus | 64 | - | |
| 32 | - | ||
| 16 | - | 8 | |
| 8 | - | ||
| 4 | + | ||
| 2 | + | ||
| 1 | + | ||
| 0.5 | + | ||
| Growth Control | + | ||
| Sterility Control | - | ||
| Micrococcus luteus | 64 | - | |
| 32 | - | ||
| 16 | - | ||
| 8 | - | 4 | |
| 4 | - | ||
| 2 | + | ||
| 1 | + | ||
| 0.5 | + | ||
| Growth Control | + | ||
| Sterility Control | - |
Visualizations
Experimental Workflow for MIC Determination:
Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hielscher.com [hielscher.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. usbio.net [usbio.net]
- 11. iacld.com [iacld.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Molecular Target of Saccharocarcin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying the molecular target of Saccharocarcin A, a novel macrocyclic lactone with antibacterial properties.[1][2] Due to the limited publicly available data on the specific molecular target of this compound, this document outlines a series of robust, state-of-the-art techniques that can be employed for this purpose. The protocols provided are detailed methodologies for key experiments, designed to be readily implemented in a laboratory setting.
Introduction to this compound
This compound belongs to a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes.[1] It has demonstrated activity against Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis.[1] Understanding the precise molecular target of this compound is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent.
Strategies for Molecular Target Identification
A multi-pronged approach is recommended to confidently identify the molecular target of this compound. This typically involves a combination of affinity-based methods to isolate binding partners and biophysical or proteomics-based approaches to confirm direct interaction and cellular engagement.
Key Techniques:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This classic and powerful technique involves immobilizing this compound on a solid support to "fish" for its binding partners in a cellular lysate.
-
Cellular Thermal Shift Assay (CETSA): A method to assess the direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.[3][4][5]
-
Drug Affinity Responsive Target Stability (DARTS): This technique identifies protein targets by observing their increased resistance to proteolysis upon ligand binding.[6][7][8]
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): A quantitative proteomics approach that can identify and quantify protein-small molecule interactions by metabolically labeling entire proteomes.[9][10][11][12][13]
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This method leverages the specific interaction between this compound and its molecular target to isolate the target protein from a complex mixture.
Experimental Workflow
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 11. Application of the SILAC (stable isotope labelling with amino acids in cell culture) technique in quantitative comparisons for tissue proteome expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Synthesis of Saccharocarcin A Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A is a macrocyclic lactone natural product with a unique structure featuring a tetronic acid moiety and a novel sugar-amide. These structural features contribute to its noteworthy antibacterial activity, particularly against Gram-positive bacteria. Due to the absence of a published total synthesis of this compound, this document provides a comprehensive guide to the proposed synthesis of its analogues. The methodologies presented are based on established synthetic routes for structurally related natural products and key fragments. This includes strategies for the construction of the tetronic acid-containing macrocyclic aglycone, the synthesis of the characteristic sugar-amide moiety, and their subsequent coupling. Detailed experimental protocols for key reactions, quantitative data from analogous syntheses, and diagrams of synthetic pathways are provided to aid researchers in the development of novel this compound analogues for potential therapeutic applications.
Introduction
This compound belongs to a family of macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1] These compounds have demonstrated activity against various Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus.[1] The core structure of this compound is characterized by a large lactone ring, a substituted tetronic acid, and a unique glycosidic linkage to a novel sugar-amide.[2] The complexity and novelty of this structure make this compound and its analogues attractive targets for chemical synthesis and drug development. The development of synthetic routes to these compounds would not only enable the confirmation of their absolute stereochemistry but also provide access to a diverse range of analogues for structure-activity relationship (SAR) studies, potentially leading to the discovery of new antibacterial agents with improved efficacy and pharmacological properties.
This document outlines a proposed synthetic strategy for this compound analogues, divided into three main parts:
-
Synthesis of the macrocyclic aglycone containing the tetronic acid moiety.
-
Synthesis of the novel sugar-amide unit.
-
Coupling of the aglycone and sugar-amide fragments and final manipulations.
Proposed Synthetic Strategy: A Fragment-Based Approach
A convergent, fragment-based approach is proposed for the synthesis of this compound analogues. This strategy involves the independent synthesis of the complex aglycone and the unique sugar-amide, followed by their strategic coupling. This approach offers flexibility for the synthesis of a variety of analogues by allowing for modifications in either the macrocyclic core or the sugar moiety.
Caption: Retrosynthetic analysis of a this compound analogue.
Part 1: Synthesis of the Macrocyclic Aglycone
The synthesis of the macrocyclic aglycone is a significant challenge due to the presence of multiple stereocenters and the large lactone ring. The proposed strategy involves the synthesis of a linear precursor containing the tetronic acid moiety and the aliphatic chain, followed by a macrolactonization step.
Synthesis of the Tetronic Acid Fragment
Tetronic acids are versatile building blocks in the synthesis of numerous natural products.[3][4] A general and efficient method for the synthesis of substituted tetronic acids involves the reaction of α-chloroacetyl malonates with a base.[5]
Experimental Protocol: Synthesis of a 5-substituted Tetronic Acid
-
Preparation of Diethyl α-(chloroacetyl)malonate: To a solution of diethyl malonate in an appropriate aprotic solvent (e.g., dichloromethane), add one equivalent of magnesium chloride and triethylamine. Cool the mixture to 0 °C and add chloroacetyl chloride dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Cyclization to Ethyl 2-ethoxy-4,5-dihydro-4-oxofuran-3-carboxylate: Dissolve the diethyl α-(chloroacetyl)malonate in a suitable solvent such as THF and treat with a non-nucleophilic base like triethylamine. Stir the reaction at room temperature. The cyclized product can be isolated by removing the solvent and purifying the residue.
-
Hydrolysis to Tetronic Acid: Treat the resulting ethyl 2-ethoxy-4,5-dihydro-4-oxofuran-3-carboxylate with an aqueous base (e.g., sodium hydroxide) to effect hydrolysis to the desired tetronic acid. Acidify the reaction mixture to precipitate the product, which can then be collected by filtration.
Synthesis of the Linear Precursor
The linear precursor can be assembled by coupling the tetronic acid fragment with the aliphatic chain. The aliphatic chain itself can be synthesized using standard organic chemistry techniques to install the required stereocenters and functional groups.
Caption: Workflow for the synthesis of the linear precursor.
Macrolactonization
Macrolactonization is a key step in the synthesis of many macrocyclic natural products.[6] Several methods have been developed to achieve this transformation efficiently, even for complex substrates.[7][8][9] The choice of macrolactonization method will depend on the specific structure of the linear precursor.
Table 1: Common Macrolactonization Methods
| Method | Activating Reagent(s) | Key Features | Reference |
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Mild conditions, high yields for a wide range of substrates. | [9] |
| Mukaiyama Macrolactonization | 1-Methyl-2-chloropyridinium iodide, Triethylamine | Effective for the formation of medium to large rings. | [9] |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | Highly efficient for sterically hindered substrates. | [10] |
| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, Triphenylphosphine | Thioester-mediated cyclization, proceeds under neutral conditions. | [6] |
Experimental Protocol: Yamaguchi Macrolactonization
-
To a solution of the linear seco-acid in a non-polar solvent (e.g., toluene) under an inert atmosphere, add triethylamine.
-
Add a solution of 2,4,6-trichlorobenzoyl chloride in the same solvent dropwise at room temperature.
-
Stir the mixture for several hours.
-
Add a solution of 4-(dimethylamino)pyridine (DMAP) in the same solvent and heat the reaction mixture at an appropriate temperature.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash sequentially with aqueous acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude macrocycle by flash column chromatography.
Part 2: Synthesis of the Sugar-Amide Moiety
A key feature of this compound is its "novel sugar-amide at C-17".[2] The synthesis of this unique moiety requires a dedicated synthetic route. The structure has been identified as a derivative of a 2,3,6-trideoxy-3-amino-3-C-methyl-L-xylo-hexopyranose, with a 3-methyl-2-butenoyl group attached to the amino function.
Synthesis of the Novel Sugar
The synthesis of this highly modified sugar can be approached from a readily available starting material, such as L-rhamnose or by asymmetric synthesis.
Formation of the Amide Linkage
The 3-methyl-2-butenoyl group can be introduced by standard amide coupling procedures.
Experimental Protocol: Amide Coupling
-
Dissolve the amino-sugar derivative in a suitable aprotic solvent (e.g., DMF).
-
Add a coupling reagent such as HATU or HBTU, and a non-nucleophilic base (e.g., DIPEA).
-
Add 3-methyl-2-butenoic acid to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Part 3: Glycosylation and Final Steps
The final stage of the synthesis involves the coupling of the macrocyclic aglycone with the sugar-amide moiety.
Glycosylation
The glycosylation of a complex aglycone is a challenging step, and the choice of glycosyl donor and reaction conditions is crucial for achieving the desired stereoselectivity.
Table 2: Potential Glycosylation Methods
| Method | Glycosyl Donor | Promoter | Key Features |
| Schmidt Glycosylation | Trichloroacetimidate | Lewis acid (e.g., TMSOTf, BF₃·OEt₂) | Reliable and widely used for various sugar types. |
| Thioglycoside Glycosylation | Thioglycoside | Thiophilic promoter (e.g., NIS/TfOH, DMTST) | Stable donors, allows for late-stage glycosylation. |
| Glycal Assembly | Glycal | Electrophilic reagent (e.g., DMDO, I(coll)₂ClO₄) | Can be used for the synthesis of 2-deoxy sugars. |
digraph "Glycosylation Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];"Macrocyclic Aglycone (Acceptor)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Activated Sugar-Amide (Donor)" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Glycosylation Reaction" [shape=ellipse, fillcolor="#FFFFFF"]; "Protected this compound Analogue" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Final Deprotection" [shape=ellipse, fillcolor="#FFFFFF"]; "this compound Analogue" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Macrocyclic Aglycone (Acceptor)" -> "Glycosylation Reaction"; "Activated Sugar-Amide (Donor)" -> "Glycosylation Reaction"; "Glycosylation Reaction" -> "Protected this compound Analogue"; "Protected this compound Analogue" -> "Final Deprotection"; "Final Deprotection" -> "this compound Analogue"; }
Caption: Final steps in the synthesis of a this compound analogue.
Experimental Protocol: Schmidt Glycosylation
-
Azeotropically dry the macrocyclic aglycone (glycosyl acceptor) and the sugar trichloroacetimidate (glycosyl donor) from toluene.
-
Dissolve the acceptor and donor in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere and cool to the desired temperature (e.g., -40 °C).
-
Add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise.
-
Stir the reaction at low temperature and allow it to slowly warm to room temperature while monitoring by TLC.
-
Quench the reaction with a base (e.g., triethylamine or pyridine).
-
Dilute the reaction mixture with an organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the glycosylated product by column chromatography.
Final Deprotection
The final step in the synthesis is the removal of all protecting groups to yield the target this compound analogue. The choice of deprotection strategy will depend on the protecting groups used throughout the synthesis.
Biological Activity and Mechanism of Action
This compound has been shown to possess antibacterial activity against Gram-positive bacteria.[1] While the specific signaling pathways affected by this compound have not been elucidated, related complex glycoside antibiotics, the saccharomicins, are known to exert their bactericidal effect through membrane disruption.[11] This mechanism involves the inhibition of DNA, RNA, and protein biosynthesis as a consequence of membrane damage. It is plausible that this compound analogues may share a similar mechanism of action.
Caption: Proposed mechanism of action for this compound analogues.
Conclusion
The synthesis of this compound analogues represents a significant challenge in synthetic organic chemistry. The proposed fragment-based strategy, employing robust and well-established reactions for the construction of the tetronic acid-containing macrocycle, the novel sugar-amide, and their subsequent coupling, provides a viable pathway for accessing these complex molecules. The detailed protocols and methodologies outlined in this document are intended to serve as a valuable resource for researchers in the field, facilitating the synthesis and biological evaluation of new this compound analogues in the quest for novel antibacterial agents.
References
- 1. Glycosylation of Acyclic and Cyclic Aglycone Substrates by Macrolide Glycosyltransferase DesVII/DesVIII: Analysis and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthesis of tetronic acid [furan-2(3H),4(5H)-dione] and three analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic macrolactonizations for natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent Extraction of Saccharocarcin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a complex macrocyclic lactone produced by the fermentation of Saccharothrix aerocolonigenes. As a member of the saccharocarcin family of natural products, it has garnered interest for its potential biological activities. The effective isolation and purification of this compound from the fermentation broth is a critical first step for further research and development. This document provides a detailed protocol for the solvent extraction of this compound, based on its known physicochemical properties and established methods for the purification of similar macrocyclic lactones.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an efficient extraction protocol. Key properties are summarized in the table below.
| Property | Value/Description | Source |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | --INVALID-LINK-- |
| Molecular Weight | 1240.5 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Limited solubility in water. | --INVALID-LINK--, --INVALID-LINK-- |
| Class | Macrocyclic Lactone, Tetronic Acid Analog | --INVALID-LINK-- |
| Producing Organism | Saccharothrix aerocolonigenes subsp. antibiotica | --INVALID-LINK-- |
Experimental Protocol: Solvent Extraction of this compound
This protocol outlines a general procedure for the extraction of this compound from a fermentation broth. Researchers should note that optimization of specific parameters may be necessary depending on the fermentation conditions and scale.
Part 1: Pre-Extraction Processing of Fermentation Broth
-
Harvesting: Following fermentation, harvest the entire broth containing the biomass of Saccharothrix aerocolonigenes.
-
Biomass Separation (Option A - Centrifugation):
-
Transfer the fermentation broth to appropriate centrifuge bottles.
-
Centrifuge at 5,000-8,000 x g for 20-30 minutes at 4°C to pellet the mycelia.
-
Carefully decant the supernatant (clarified broth) and collect it for extraction. The mycelial pellet may also be extracted separately as this compound could be partially intracellular.
-
-
Biomass Separation (Option B - Filtration):
-
Set up a vacuum filtration system with a suitable filter paper (e.g., Whatman No. 1 or equivalent).
-
Filter the fermentation broth to separate the mycelia from the clarified broth.
-
Wash the mycelial cake with a small volume of water to recover any remaining extracellular product. Collect the filtrate (clarified broth).
-
Part 2: Liquid-Liquid Solvent Extraction
Note: Given the solubility profile of this compound, several organic solvents can be employed. Ethyl acetate is a common choice for extracting moderately polar compounds like macrocyclic lactones from aqueous solutions. A combination of solvents may also be effective.
-
pH Adjustment: Adjust the pH of the clarified fermentation broth to a neutral or slightly acidic range (pH 6.0-7.0) using 1M HCl or 1M NaOH. This can influence the partitioning of the target compound.
-
Solvent Selection and Ratio:
-
Primary Solvent: Ethyl acetate.
-
Solvent to Broth Ratio: A starting ratio of 1:1 (v/v) of ethyl acetate to clarified broth is recommended. This can be optimized (e.g., 1:2, 2:1) to maximize extraction efficiency.
-
-
Extraction Procedure:
-
Transfer the pH-adjusted clarified broth and the selected organic solvent to a separatory funnel of appropriate size.
-
Shake the separatory funnel vigorously for 2-3 minutes, ensuring to periodically vent the funnel to release any pressure buildup.
-
Allow the phases to separate completely. The organic phase (containing this compound) will be the upper layer.
-
Carefully drain the lower aqueous phase.
-
Collect the upper organic phase.
-
-
Repeat Extraction:
-
To maximize the recovery of this compound, repeat the extraction of the aqueous phase with fresh organic solvent at least two more times.
-
Combine all the organic extracts.
-
-
Washing the Organic Extract:
-
Wash the combined organic extracts with a saturated sodium chloride (brine) solution to remove any residual water. Use a 1:4 (v/v) ratio of brine to organic extract. Shake gently and allow the phases to separate. Discard the lower aqueous phase.
-
-
Drying the Organic Extract:
-
Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any remaining traces of water. Add the drying agent until it no longer clumps together.
-
Filter the dried organic extract to remove the drying agent.
-
-
Concentration:
-
Concentrate the organic extract in vacuo using a rotary evaporator at a temperature not exceeding 40-45°C to obtain a crude extract of this compound.
-
Part 3: Purification of this compound
The crude extract will contain this compound along with other co-extracted metabolites. Further purification is necessary.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice for initial purification.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) can be used for elution. The specific gradient will need to be determined empirically, starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification to achieve high purity (>95%), Reversed-Phase HPLC (RP-HPLC) is recommended.
-
Column: A C18 column is typically used for macrocyclic lactones.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), is commonly used.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV-Vis spectroscopy of a partially purified sample) is suitable for monitoring the elution of this compound.
-
Data Presentation
Table 1: Solvent Extraction Efficiency Comparison
| Solvent System | Solvent:Broth Ratio (v/v) | Number of Extractions | Crude Extract Yield (mg/L of broth) | Purity of this compound in Crude Extract (%) |
| Ethyl Acetate | 1:1 | 3 | Data to be determined | Data to be determined |
| Dichloromethane | 1:1 | 3 | Data to be determined | Data to be determined |
| Ethyl Acetate:Hexane (1:1) | 1:1 | 3 | Data to be determined | Data to be determined |
Table 2: HPLC Purification Summary
| Purification Step | Column Type | Mobile Phase Gradient | Flow Rate (mL/min) | Recovery of this compound (%) | Final Purity (%) |
| Preparative HPLC | C18, 10 µm | Acetonitrile:Water (with 0.1% TFA) | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical progression of purification stages for this compound.
Application Notes and Protocols for the Mass Spectrometric Characterization of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a complex macrocyclic lactone belonging to the tetronic acid family of natural products.[1][2] Produced by the bacterium Saccharothrix aerocolonigenes subsp. antibiotica, it exhibits notable antibacterial activity, particularly against Gram-positive bacteria and Chlamydia trachomatis.[3][4] The structural elucidation and detailed characterization of such complex molecules are critical for understanding their mechanism of action and for potential therapeutic development. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing precise mass measurement, elemental composition determination, and structural insights through fragmentation analysis.
These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound using advanced mass spectrometry techniques.
Molecular Profile of this compound
A summary of the key molecular properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [1] |
| Molecular Weight | 1240.5 g/mol | [1] |
| Class | Macrocyclic Lactone, Tetronic Acid Analog | [2] |
| Producing Organism | Saccharothrix aerocolonigenes subsp. antibiotica | [3][4] |
| Primary Biological Activity | Antibacterial (Gram-positive bacteria, Chlamydia trachomatis) | [3][4] |
Experimental Protocols
Sample Preparation
High-purity, isolated this compound is required for accurate mass spectrometric analysis. The following protocol outlines a general procedure for sample preparation.
Materials:
-
Lyophilized this compound (>95% purity)
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 (v/v) solution of methanol and water with 0.1% formic acid.
-
For LC-MS analysis, further dilute the stock solution with the initial mobile phase to a suitable concentration (e.g., 10-100 ng/mL), depending on instrument sensitivity.
-
Vortex the final solution gently to ensure homogeneity.
-
Centrifuge the solution at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an appropriate autosampler vial for analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
This protocol is designed to determine the accurate mass and elemental composition of this compound.
Instrumentation:
-
A high-resolution mass spectrometer such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Sheath Gas Flow Rate | 10 - 15 L/min |
| Auxiliary Gas Flow Rate | 2 - 5 L/min |
| Gas Temperature | 250 - 300 °C |
| Mass Range | m/z 100 - 2000 |
| Resolution | >100,000 |
| Data Acquisition | Profile mode |
Procedure:
-
Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of the analyte.
-
Introduce the prepared this compound sample into the ESI source via direct infusion or LC-MS.
-
Acquire full scan mass spectra in the specified mass range.
-
Process the acquired data to identify the monoisotopic mass of the protonated molecule [M+H]⁺.
-
Utilize the instrument software to calculate the elemental composition based on the accurate mass measurement.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
This protocol outlines the use of collision-induced dissociation (CID) to generate fragment ions for the structural characterization of this compound.
Instrumentation:
-
A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) or an HRMS instrument with MS/MS capability (e.g., Orbitrap, FT-ICR).
Parameters:
| Parameter | Setting |
| Precursor Ion Selection | Isolate the [M+H]⁺ ion of this compound (m/z ~1241.5) |
| Activation Type | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped or stepped collision energy (e.g., 20-60 eV) to obtain a range of fragment ions. |
| Mass Range (MS/MS) | m/z 50 - 1300 |
| Data Acquisition | Centroid or profile mode |
Procedure:
-
Perform an initial full scan MS to identify the precursor ion ([M+H]⁺) of this compound.
-
Set up an MS/MS experiment to isolate the precursor ion.
-
Apply a range of collision energies to induce fragmentation. This is crucial as different bond types (e.g., glycosidic bonds, ester linkages) will require different energies to cleave.
-
Acquire the product ion spectra.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. For a complex molecule like this compound, expect to see losses of sugar moieties, water, and cleavages within the macrocyclic core.
Data Presentation
Predicted Fragmentation Pattern of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 1241.5 ([M+H]⁺) | Varies | Sugar moiety 1 | Cleavage of the terminal glycosidic bond. |
| 1241.5 ([M+H]⁺) | Varies | Sugar moiety 2 | Cleavage of another glycosidic bond. |
| 1241.5 ([M+H]⁺) | Varies | H₂O | Dehydration from hydroxyl groups. |
| 1241.5 ([M+H]⁺) | Varies | CO | Loss from the lactone or tetronic acid moiety. |
| 1241.5 ([M+H]⁺) | Varies | Multiple sugar units | Concerted or sequential loss of the oligosaccharide chain. |
Note: The exact m/z values of the fragment ions would need to be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for Mass Spectrometric Characterization of this compound.
Proposed Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
As a member of the tetronic acid family of antibiotics, this compound likely exerts its antibacterial effect by interfering with essential cellular processes in Gram-positive bacteria. A plausible mechanism of action, by analogy to other complex antibiotics that target the cell envelope, is the inhibition of cell wall biosynthesis. Specifically, it may inhibit key enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
Caption: Proposed Inhibition of Peptidoglycan Synthesis by this compound.
Conclusion
The protocols and data presented here provide a framework for the comprehensive characterization of this compound using mass spectrometry. Accurate mass measurements from HRMS are essential for confirming the elemental composition, while detailed fragmentation analysis from MS/MS provides invaluable information for structural elucidation. The proposed workflow and understanding of potential fragmentation patterns and mechanisms of action will aid researchers in further investigating this promising antibacterial agent. The application of these advanced analytical techniques is fundamental to accelerating the discovery and development of new antibiotics.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Identification of Thiotetronic Acid Antibiotic Biosynthetic Pathways by Target-directed Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Saccharocarcin A Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yield of Saccharocarcin A in fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a novel macrocyclic lactone with antibacterial properties. It is a secondary metabolite produced by the actinomycete Saccharothrix aerocolonigenes.
Q2: What are the primary factors influencing the yield of this compound during fermentation?
The yield of this compound is influenced by a combination of factors, including the composition of the fermentation medium (carbon and nitrogen sources), culture conditions (pH, temperature, aeration, and agitation), inoculum quality, and the duration of the fermentation process. Peak production of saccharocarcins has been observed after 95 hours of fermentation in a starch-rich medium[1].
Q3: My Saccharothrix aerocolonigenes culture is growing well (high biomass), but the this compound yield is negligible. What could be the issue?
This common issue often points towards suboptimal conditions for secondary metabolite production, which can differ from the conditions that favor rapid cell growth. Key areas to investigate include:
-
Nutrient Limitation/Imbalance: The production of many secondary metabolites, including polyketides like this compound, is often triggered by the depletion of a specific nutrient. Ensure your medium has an appropriate carbon-to-nitrogen (C:N) ratio.
-
Suboptimal pH: The pH of the fermentation broth can significantly impact the activity of enzymes involved in the this compound biosynthetic pathway.
-
Inadequate Precursor Supply: The biosynthesis of this compound, a polyketide, requires a steady supply of precursor molecules derived from primary metabolism.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low this compound yield.
Problem 1: Low or Inconsistent this compound Production
Possible Cause 1.1: Suboptimal Fermentation Medium
The composition of the culture medium is critical for providing the necessary nutrients for both microbial growth and the synthesis of this compound.
Solutions:
-
Optimize Carbon Source: While starch-rich media are known to support production, systematically evaluate different carbon sources. Slowly metabolized sugars may be preferable to rapidly consumed ones to avoid catabolite repression.
-
Optimize Nitrogen Source: Experiment with various organic and inorganic nitrogen sources. The type and concentration of the nitrogen source can significantly influence secondary metabolite production.
-
Evaluate C:N Ratio: Systematically vary the carbon-to-nitrogen ratio to find the optimal balance for this compound production.
-
Mineral and Trace Element Supplementation: Ensure the medium contains adequate levels of essential minerals and trace elements, as these are often cofactors for biosynthetic enzymes.
Table 1: Example of Carbon Source Optimization for this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Soluble Starch | 8.5 | 120 |
| Glucose | 10.2 | 45 |
| Glycerol | 7.8 | 95 |
| Maltose | 9.1 | 80 |
Note: The data in this table are illustrative examples to guide experimental design and not based on specific experimental results for this compound.
Possible Cause 1.2: Unfavorable Physical Fermentation Parameters
Physical parameters such as pH, temperature, and dissolved oxygen must be tightly controlled to ensure optimal enzymatic activity and cellular metabolism for this compound biosynthesis.
Solutions:
-
pH Control: Determine the optimal pH for this compound production by performing fermentations at different controlled pH levels. For related Saccharothrix species, a neutral pH of 7.0 has been found to be optimal for secondary metabolite production.
-
Temperature Optimization: Evaluate a range of temperatures to identify the optimum for this compound synthesis. A temperature of 25°C has been reported as optimal for a related Saccharothrix species.
-
Aeration and Agitation: Ensure adequate dissolved oxygen (DO) levels by optimizing the agitation and aeration rates. Oxygen limitation can be a significant bottleneck in the production of secondary metabolites by aerobic actinomycetes.
Table 2: Effect of pH and Temperature on this compound Yield (Example Data)
| pH | Temperature (°C) | This compound Titer (mg/L) |
| 6.0 | 25 | 90 |
| 7.0 | 25 | 150 |
| 8.0 | 25 | 110 |
| 7.0 | 20 | 105 |
| 7.0 | 30 | 130 |
Note: The data in this table are illustrative examples to guide experimental design and not based on specific experimental results for this compound.
Problem 2: Inconsistent Batch-to-Batch Fermentation Results
Possible Cause 2.1: Variability in Inoculum Quality
The age, size, and physiological state of the inoculum can significantly impact the kinetics of the fermentation and the final product yield.
Solutions:
-
Standardize Inoculum Preparation: Develop a consistent protocol for preparing the seed culture, including the age of the culture, inoculum size (e.g., a 15.8% v/v has been used for a related species), and the medium used for pre-culture.
-
Monitor Inoculum Health: Before inoculation, assess the viability and morphology of the seed culture to ensure consistency between batches.
Experimental Protocols
Protocol 1: General Fermentation Protocol for Saccharothrix aerocolonigenes
This protocol is a starting point based on conditions reported for Saccharothrix species. Optimization will be required for maximizing this compound production.
1. Seed Culture Preparation: a. Prepare a seed medium (e.g., ISP2 medium or a medium containing soybean powder, sucrose, and other nutrients). b. Inoculate the seed medium with a fresh culture of Saccharothrix aerocolonigenes. c. Incubate at 28-30°C with shaking at 150-200 rpm for 48-72 hours.
2. Production Fermentation: a. Prepare the production medium. A starch-rich medium is recommended as a starting point. A potential medium composition based on related species could include:
- Soluble Starch: 20 g/L
- Soybean Meal: 10 g/L
- Yeast Extract: 2 g/L
- NaCl: 2 g/L
- CaCO₃: 1 g/L
- MgSO₄·7H₂O: 0.5 g/L
- KH₂PO₄: 0.5 g/L b. Adjust the initial pH to 7.0. c. Inoculate the production medium with the seed culture (e.g., 10-15% v/v). d. Incubate at 25-30°C with shaking at 150-200 rpm for 96-120 hours. e. Monitor pH, cell growth, and this compound production at regular intervals.
Protocol 2: Extraction and Quantification of this compound
1. Extraction: a. Separate the mycelium from the fermentation broth by centrifugation. b. Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate or butanol. c. Combine the organic extracts and evaporate to dryness under reduced pressure.
2. Quantification: a. Redissolve the crude extract in a suitable solvent (e.g., methanol). b. Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Visualizations
Biosynthetic Pathway and Troubleshooting Workflow
The biosynthesis of this compound, a macrocyclic lactone, is likely carried out by a Type I Polyketide Synthase (PKS). The following diagram illustrates a generalized PKS pathway and a logical workflow for troubleshooting low yields.
Caption: Generalized PKS pathway and troubleshooting workflow.
This diagram illustrates the general steps in the biosynthesis of a polyketide like this compound, starting from primary metabolites. It also provides a logical workflow for troubleshooting low yields, focusing on strain integrity, medium optimization, and physical fermentation conditions.
Caption: Experimental workflow for yield improvement.
This workflow outlines a systematic approach to improving this compound yield, starting with screening individual parameters and progressing to statistical optimization and validation.
References
troubleshooting peak tailing in Saccharocarcin A HPLC analysis
This guide provides comprehensive troubleshooting strategies and frequently asked questions to address peak tailing issues encountered during the HPLC analysis of Saccharocarcin A.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it problematic?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and resemble a Gaussian curve.[1] Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[2][3] This asymmetry is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and reduce the overall robustness and reproducibility of the analytical method.[4][5][6]
Q2: How is peak tailing quantified?
A2: Peak tailing is commonly quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As).[1] The Tailing Factor, often used by the USP, is calculated at 5% of the peak height, while the Asymmetry Factor is calculated at 10%.[7] A value of 1.0 indicates a perfectly symmetrical peak.[4] A value greater than 1.2 is often considered to be tailing, though values up to 1.5 may be acceptable for some assays.[3][8]
Q3: What are the primary causes of peak tailing?
A3: Peak tailing in reversed-phase HPLC is broadly caused by two types of issues: chemical problems and physical problems.[5]
-
Chemical Causes: These are often related to secondary interactions between the analyte and the stationary phase. For basic compounds like this compound, strong interactions with acidic residual silanol groups on the silica-based column packing are a primary cause.[8][9][10] Other chemical causes include improper mobile phase pH and high sample concentration (overload).[2][4]
-
Physical Causes: These are typically related to the HPLC system itself and can include the formation of a void at the column inlet, a partially blocked column frit, or excessive extra-column volume from tubing and connections.[1][5][11]
Q4: Does peak tailing affect all compounds in a chromatogram equally?
A4: Not necessarily. If only specific peaks are tailing (e.g., this compound), the cause is likely a chemical interaction specific to that analyte, such as interactions with silanol groups.[12][13] If all peaks in the chromatogram exhibit tailing, the issue is more likely a physical or system-wide problem, such as a column void, a blocked frit, or extra-column dead volume.[7][14]
Troubleshooting Guide for Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing in your this compound analysis.
Step 1: Initial Diagnosis
A logical workflow is essential for efficiently identifying the root cause of peak tailing. The following diagram illustrates a recommended troubleshooting path.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. chromacademy.com [chromacademy.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. support.waters.com [support.waters.com]
- 13. waters.com [waters.com]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Overcoming Saccharocarcin A Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Saccharocarcin A in bacterial strains. The information is based on established principles of antibiotic resistance, as specific documented cases for this compound are limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a novel macrocyclic lactone antibiotic produced by the actinomycete Saccharothrix aerocolonigenes.[1][2] Like other macrolide antibiotics, it is presumed to inhibit bacterial growth by targeting protein synthesis. While its precise target is not explicitly detailed in readily available literature, macrolides typically bind to the 50S ribosomal subunit, interfering with peptide chain elongation.
Q2: My bacterial strain has developed resistance to this compound. What are the possible general mechanisms?
Based on common antibiotic resistance mechanisms, resistance to this compound could arise from one or more of the following:[3][4]
-
Target Site Modification: Mutations in the ribosomal RNA (rRNA) or ribosomal proteins can prevent this compound from binding to its target.
-
Active Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target.[3]
-
Enzymatic Inactivation: The bacteria may produce enzymes that chemically modify and inactivate this compound.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane could limit the uptake of this compound.[4]
Q3: How can I confirm if my bacterial strain is truly resistant to this compound?
You can confirm resistance by determining the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain using standard microdilution or agar dilution methods. A significant increase in the MIC compared to a susceptible, wild-type strain indicates resistance.
Q4: Are there any known synergistic antibiotic combinations with this compound?
While specific studies on synergistic combinations with this compound are not widely documented, combination therapy is a common strategy to overcome antibiotic resistance.[5] Combining a macrolide with an antibiotic that has a different mechanism of action, such as a beta-lactam or an aminoglycoside, can sometimes restore efficacy.[5]
Troubleshooting Guides
Issue 1: Gradual Increase in this compound MIC in Serial Passaging
If you observe a stepwise increase in the Minimum Inhibitory Concentration (MIC) of this compound after culturing a bacterial strain in the presence of sub-lethal concentrations of the antibiotic, this suggests the selection of spontaneous mutations conferring resistance.
Troubleshooting Workflow
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Alternative Strategies to Combat Antimicrobial Resistance: Focus on Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
addressing Saccharocarcin A precipitation issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when working with Saccharocarcin A in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in my aqueous buffer?
A1: this compound is a complex, macrocyclic lactone with a high molecular weight (1240.5 g/mol ) and a chemical formula of C₆₇H₁₀₁NO₂₀.[1] Its large, predominantly hydrophobic structure leads to limited solubility in water and aqueous buffer systems.[2] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in a given aqueous medium. This can be triggered by factors such as the buffer's pH, ionic strength, temperature, and the method used to dilute it from a stock solution.
Q2: In what solvents should I prepare my initial stock solution of this compound?
A2: To avoid initial solubility problems, a concentrated stock solution of this compound should be prepared in an organic solvent. Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, or methanol, in which this compound is readily soluble.[3] It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of organic solvent introduced into your final aqueous experimental solution.
Q3: How can the pH of my buffer affect the solubility of this compound?
Q4: Can temperature changes cause this compound to precipitate?
A4: Yes, temperature can significantly impact solubility. If you prepare your solutions at room temperature and then store them at 4°C, the decrease in temperature can lower the solubility of this compound, leading to precipitation.[4] It is best to prepare and use the solutions at a consistent temperature whenever feasible. If cold storage is necessary, you may need to gently warm and vortex the solution before use to ensure it is fully redissolved.
Troubleshooting Guide
Issue 1: My this compound precipitates immediately upon dilution of the DMSO stock into my aqueous buffer.
This is a common problem when diluting a hydrophobic compound from an organic stock into an aqueous medium. The rapid change in solvent polarity causes the compound to crash out of solution.
| Solution | Detailed Protocol | Pros | Cons |
| Modify Dilution Technique | Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This ensures rapid mixing and avoids localized high concentrations of this compound. | Simple and often effective for preventing immediate precipitation. | May not be sufficient for achieving higher final concentrations. |
| Use a Co-solvent | Prepare an intermediate dilution of the this compound stock in a co-solvent like ethanol or propylene glycol before the final dilution into the aqueous buffer. | Can significantly increase the solubility of hydrophobic compounds.[4][5] | The co-solvent may affect the biological activity or stability of proteins in your assay. The final concentration of the co-solvent should be minimized. |
| Lower the Final Concentration | If possible, reduce the target final concentration of this compound in your experiment. | The simplest way to avoid exceeding the solubility limit. | May not be feasible if a high concentration is required for the desired biological effect. |
Issue 2: this compound precipitates out of my buffer over time, even after initial successful solubilization.
This may indicate that your solution is supersaturated and thermodynamically unstable, or that the compound is degrading.
| Solution | Detailed Protocol | Pros | Cons |
| Incorporate a Surfactant | Add a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01% - 0.1% v/v), to your aqueous buffer. | Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility. | Surfactants can interfere with some biological assays and may need to be tested for compatibility. |
| pH Optimization | Empirically test a range of buffer pH values (e.g., 6.0, 7.4, 8.0) to identify a pH at which this compound is more soluble. | Can provide a stable solution without the need for additives. | The optimal pH for solubility may not be compatible with your experimental system. |
| Fresh Preparation | Prepare the final working solution of this compound immediately before each experiment. | Minimizes the time for precipitation to occur and reduces concerns about compound degradation. | Can be less convenient for high-throughput experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Co-Solvent
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 1:1 (v/v) mixture of your aqueous experimental buffer and a co-solvent (e.g., ethanol).
-
Perform an intermediate dilution of the 10 mM DMSO stock into the buffer/co-solvent mixture. For example, add 10 µL of the 10 mM DMSO stock to 990 µL of the buffer/co-solvent mixture to get a 100 µM solution.
-
Vortex the intermediate solution gently.
-
Perform the final dilution by adding the intermediate solution to your fully aqueous experimental buffer. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer to achieve a final concentration of 10 µM. The final co-solvent concentration will be 5% in this example.
-
Visually inspect for any signs of precipitation.
Protocol 2: Solubility Assessment of this compound in Different Buffers
-
Prepare a series of different aqueous buffers (e.g., PBS, Tris-HCl, HEPES) at various pH values (e.g., 6.5, 7.4, 8.5).
-
For each buffer, add increasing amounts of a concentrated this compound stock solution (e.g., 10 mM in DMSO) to a fixed volume of the buffer.
-
Ensure the final DMSO concentration is constant across all samples (e.g., 1%).
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 2 hours), with gentle agitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method, such as HPLC-UV.
-
The highest concentration at which no pellet is observed and the supernatant concentration equals the nominal concentration is the apparent solubility in that buffer.
Visualizations
Caption: Workflow for determining the apparent solubility of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the resolution of Saccharocarcin A from its related metabolites during purification and analysis.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound.
Problem 1: Poor Resolution Between this compound and a Closely Eluting Metabolite
Question: My HPLC chromatogram shows poor resolution between the main this compound peak and an adjacent impurity. How can I improve the separation?
Answer:
Improving resolution requires a systematic approach to optimizing your chromatographic conditions. This compound and its analogs are macrocyclic lactones containing a tetronic acid moiety, which provides several avenues for method development.[1] Here are the key parameters to investigate:
1. Mobile Phase Optimization:
-
Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity due to its protic nature.
-
pH Adjustment: The tetronic acid moiety of this compound is acidic. Adjusting the mobile phase pH can alter the ionization state of this compound and its acidic or basic metabolites, thereby changing their retention and improving separation. A buffered mobile phase is crucial for reproducible results when dealing with ionizable compounds.
-
Additives: Introducing additives like formic acid, trifluoroacetic acid (TFA), or ammonium formate can improve peak shape and influence selectivity, especially for polar and ionizable compounds.
2. Stationary Phase Selection:
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase. A phenyl-hexyl column can provide alternative selectivity through π-π interactions. For more polar metabolites, a polar-embedded or an aqueous C18 column might be beneficial.
-
Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm) can significantly increase efficiency and, consequently, resolution.
3. Method Parameter Adjustments:
-
Gradient Slope: A shallower gradient profile decreases the rate of change in the mobile phase composition, allowing more time for the separation to occur and often leading to better resolution of closely eluting compounds.
-
Flow Rate: Reducing the flow rate can enhance separation efficiency, providing better resolution.
-
Temperature: Optimizing the column temperature can affect selectivity and efficiency. Higher temperatures reduce mobile phase viscosity, which can lead to sharper peaks, but may also decrease retention.
Problem 2: Significant Peak Tailing of the this compound Peak
Question: The this compound peak in my chromatogram exhibits significant tailing, which is affecting integration and quantification. What are the potential causes and solutions?
Answer:
Peak tailing is a common issue in HPLC and can arise from several factors. Here's a troubleshooting guide to address this problem:
1. Chemical Interactions:
-
Secondary Interactions: The acidic silanol groups on the silica support of the stationary phase can interact with basic functional groups on the analyte, leading to peak tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols and reduce these interactions. Alternatively, using an end-capped column or a column with a different base material (e.g., hybrid silica) can minimize this effect.
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing. Try reducing the injection volume or the sample concentration.
2. Column and System Issues:
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column inlet can cause peak distortion. Using a guard column and implementing a robust sample preparation procedure can prevent this.
-
Column Void: A void at the column inlet can lead to peak tailing and splitting. This can be caused by pressure shocks or improper column handling. Reversing and flushing the column (if permitted by the manufacturer) may sometimes resolve the issue, but column replacement is often necessary.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure that the connecting tubing is as short and narrow as practically possible.
3. Sample and Mobile Phase Mismatch:
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a reversed-phase HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method for this compound, a macrocyclic lactone, would be a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid. A typical gradient could be 10-90% acetonitrile over 30 minutes. The flow rate could be set to 1 mL/min for a standard 4.6 mm ID column, and the column temperature could be maintained at 30-40 °C.
Q2: Are there alternative chromatographic techniques to reversed-phase HPLC for separating this compound and its polar metabolites?
A2: Yes, if reversed-phase HPLC does not provide adequate resolution, especially for very polar metabolites, you can explore the following techniques:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[2] It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating complex mixtures and isomers.[3][4] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent like methanol. SFC can offer different selectivity compared to HPLC and is known for its speed and reduced solvent consumption.
Q3: How should I prepare a fermentation broth sample containing this compound for HPLC analysis?
A3: Proper sample preparation is crucial to protect the HPLC column and obtain reliable results. A general procedure for preparing a fermentation broth sample would involve:
-
Centrifugation: Spin down the fermentation broth to pellet cells and other solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, you can use a reversed-phase SPE cartridge (e.g., C18). This will help in removing highly polar impurities that might not be retained on the analytical column.
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for this compound Resolution
This protocol provides a general starting point for separating this compound from its related metabolites. Optimization will likely be required based on the specific sample matrix and the nature of the impurities.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 230 nm and 275 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for improving this compound resolution.
Caption: Generalized biosynthetic pathway for polyketide natural products.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
minimizing degradation of Saccharocarcin A during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize the degradation of Saccharocarcin A during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a macrocyclic lactone with a tetronic acid moiety, produced by the fermentation of Saccharothrix aerocolonigenes.[1] Like many complex natural products, it is susceptible to degradation under various chemical and physical conditions. Maintaining its structural integrity is crucial for preserving its biological activity. Factors such as pH, temperature, and exposure to light can lead to hydrolysis, epimerization, or other degradation pathways, reducing the final yield and purity of the active compound.
Q2: What are the primary factors that can cause this compound degradation during extraction?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar compounds like tetracyclines and other macrocyclic lactones, the primary factors of concern are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester or amide linkages within the molecule. For many antibiotics, degradation rates increase significantly at pH extremes.[2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][4] It is generally advisable to keep extraction and purification steps at low temperatures.
-
Light: Some macrocyclic lactones are susceptible to photodegradation.[5][6] Exposure to direct sunlight or strong artificial light should be minimized.
-
Oxidizing Agents: The presence of oxidizing agents in solvents or reagents can potentially degrade sensitive functional groups in the molecule.
Q3: What type of solvents are suitable for the extraction of this compound?
This compound is reported to be soluble in solvents like methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For the initial extraction from the fermentation broth, a water-miscible organic solvent like methanol or a water-immiscible solvent such as ethyl acetate could be employed in a liquid-liquid extraction protocol. The choice of solvent will also depend on the subsequent purification steps.
Q4: How should I store this compound to ensure its long-term stability?
For long-term storage, it is recommended to keep purified this compound at -20°C. Under these conditions, it has been reported to be stable for at least four years.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation during extraction: Exposure to unfavorable pH, high temperature, or light. | Maintain a neutral pH during extraction, or as close to the pH of the fermentation broth as possible. Perform all extraction and purification steps at low temperatures (e.g., on ice or in a cold room). Protect the sample from light by using amber-colored glassware or by wrapping containers in aluminum foil. |
| Incomplete extraction from broth: Incorrect solvent choice or insufficient mixing. | Optimize the extraction solvent. Consider a series of extractions with solvents of varying polarity. Ensure vigorous mixing during liquid-liquid extraction to maximize the partitioning of this compound into the organic phase. | |
| Loss during purification: Poor recovery from the HPLC column or degradation on the column. | Ensure the HPLC column stationary phase and mobile phase are compatible with this compound. A C18 reversed-phase column is a common choice for such molecules. Optimize the mobile phase gradient to achieve good separation and recovery. | |
| Presence of Impurities in the Final Product | Co-extraction of other metabolites: The initial solvent extraction may pull other compounds from the fermentation broth. | Employ a multi-step purification protocol. After the initial extraction, consider a solid-phase extraction (SPE) clean-up step before HPLC. Optimize the HPLC gradient for better resolution of this compound from closely eluting impurities. |
| Degradation products: The impurities may be degradation products of this compound. | Refer to the solutions for "Low Yield of this compound" to minimize degradation. Analyze the impurities by mass spectrometry to identify potential degradation products. | |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of lipids or proteins in the fermentation broth: These can act as emulsifying agents. | Centrifuge the fermentation broth at high speed to pellet cells and larger debris before extraction. Add a saturated salt solution (brine) to the aqueous phase to "salt out" the organic phase and break the emulsion. Gently rock the separatory funnel instead of vigorous shaking. |
Experimental Protocols
The following are generalized protocols for the extraction and purification of this compound from a fermentation broth. These should be optimized for your specific experimental conditions.
Protocol 1: Small-Scale Extraction for Analytical Purposes
-
Harvesting: Centrifuge 100 mL of the Saccharothrix aerocolonigenes fermentation broth at 5,000 x g for 15 minutes at 4°C to pellet the mycelia.
-
Supernatant Extraction:
-
Decant the supernatant into a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Mix gently by inverting the funnel 20-30 times.
-
Allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Mycelial Extraction:
-
To the mycelial pellet, add 50 mL of methanol and vortex vigorously for 5 minutes.
-
Centrifuge at 5,000 x g for 15 minutes at 4°C.
-
Collect the methanol supernatant.
-
Repeat the extraction of the pellet one more time.
-
-
Combine and Concentrate:
-
Pool all the ethyl acetate and methanol extracts.
-
Evaporate the solvent under reduced pressure at a temperature not exceeding 35°C.
-
-
Sample Preparation for HPLC:
-
Re-dissolve the dried extract in a small volume of methanol or DMSO.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC.
-
Protocol 2: Preparative HPLC Purification
-
Column: A C18 reversed-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (adjust pH if necessary for stability).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a linear gradient of 30% B to 70% B over 30 minutes.
-
Increase to 100% B over the next 5 minutes and hold for 5 minutes.
-
Return to 30% B and re-equilibrate the column.
-
The gradient should be optimized based on the separation of the target compound.
-
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 230 nm, to be determined empirically based on the UV-Vis spectrum of this compound).
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC system to confirm purity.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature.
Quantitative Data Summary
The following table presents hypothetical stability data for a compound with similar characteristics to this compound, illustrating the impact of pH and temperature on degradation. This data is for illustrative purposes and should be experimentally verified for this compound.
| Condition | Temperature | Half-life (t1/2) |
| pH 2 | 25°C | 12 hours |
| 4°C | 72 hours | |
| pH 7 | 25°C | > 14 days |
| 4°C | > 30 days | |
| pH 10 | 25°C | 24 hours |
| 4°C | 96 hours |
Visualizations
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactive effects of pH and temperature on the bacteriocin stability by response surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of the acaricide abamectin: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
enhancing the solubility of Saccharocarcin A for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saccharocarcin A. The information is designed to address common challenges encountered when enhancing the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a novel macrocyclic lactone belonging to the tetronic acid class of compounds.[1][2] It is produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[3] As a hydrophobic molecule, it has limited solubility in aqueous solutions.
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol. It has limited solubility in water.
Q3: What is the recommended solvent for preparing stock solutions of this compound for cell-based assays?
For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to ensure the observed effects are due to this compound and not the solvent.
Q5: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent absorption of water, which can affect compound stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. | The aqueous solution has exceeded the solubility limit of this compound. | - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains at a non-toxic level for your assay. - Prepare a more diluted stock solution to reduce the final concentration of this compound in the aqueous medium. - Consider using a sonicator to aid in the dissolution of the compound in the final medium, but be cautious as this may generate heat. |
| Inconsistent or unexpected results in in vitro assays. | - Degradation of this compound in the stock solution. - Inaccurate concentration of the stock solution. - Cytotoxicity caused by the solvent. | - Prepare fresh stock solutions regularly and store them properly. - Verify the concentration of your stock solution using a spectrophotometer if an extinction coefficient is known, or by HPLC. - Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to assess solvent toxicity. |
| Difficulty dissolving the lyophilized powder. | Inadequate solvent volume or insufficient mixing. | - Add a small volume of the appropriate solvent (e.g., DMSO) to the vial of lyophilized powder and vortex thoroughly to ensure the entire compound is dissolved before further dilution. - Gentle warming (e.g., to 37°C) may aid dissolution, but be mindful of the compound's stability at elevated temperatures. |
Quantitative Data
| Solvent | Solubility | Recommended Stock Concentration | Recommended Final Assay Concentration |
| DMSO | Soluble | 1-10 mM | 0.1 - 10 µM |
| Ethanol | Soluble | 1-10 mM | 0.1 - 10 µM |
| Methanol | Soluble | 1-10 mM | 0.1 - 10 µM |
| DMF | Soluble | 1-10 mM | 0.1 - 10 µM |
| Water | Limited | Not Recommended | Dependent on assay |
Note: The recommended concentrations are starting points and may require optimization for specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 1241.5 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for a Cell Viability (MTT) Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Experimental Workflow for Enhancing Solubility and In Vitro Testing
Caption: Workflow for preparing this compound and use in assays.
Proposed Signaling Pathway: Inhibition of PI3K/Akt Pathway
Based on data from related compounds, this compound may exert its effects through the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
References
- 1. scbt.com [scbt.com]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Saccharocarcin A and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of Saccharocarcin A, a novel macrocyclic lactone, and Vancomycin, a well-established glycopeptide antibiotic. While direct comparative studies on this compound and Vancomycin are limited in publicly available literature, this document synthesizes existing data for both compounds to offer a valuable resource for researchers exploring new antibacterial agents.
Executive Summary
This compound, produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, has demonstrated activity against Gram-positive bacteria and Chlamydia trachomatis. Vancomycin, a cornerstone in treating serious Gram-positive infections, acts by inhibiting cell wall synthesis. This guide presents available data on their antibacterial spectrum and mechanism of action, highlighting the potential of this compound as a subject for further investigation in the quest for new antibiotics.
Data Presentation: Bioactivity Comparison
Due to the limited public data on this compound, the following table includes reported activity and, where specific Minimum Inhibitory Concentration (MIC) values are unavailable, provides data for the closely related saccharomicin class of compounds for comparative purposes. Vancomycin MICs are well-documented and are presented for a range of relevant pathogens.
| Organism | This compound / Saccharomicins MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Active (specific MIC not reported for this compound); <0.12 - 0.5 (for Saccharomicins)[1] | 0.5 - 2.0 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not reported | 1.0 - 4.0 |
| Vancomycin-resistant Enterococci (VRE) | 0.25 - 16 (for Saccharomicins)[1] | >16 (Resistant) |
| Micrococcus luteus | Active (specific MIC not reported)[2] | 0.12 - 1.0 |
| Chlamydia trachomatis | Active (specific MIC not reported)[2] | Not applicable (lacks a peptidoglycan cell wall) |
Note: The MIC values for Saccharomicins are included to provide a potential reference for the bioactivity of this class of compounds. Further experimental validation is required to determine the precise MICs for this compound.
Mechanism of Action
This compound:
The precise antibacterial mechanism of action for this compound has not been fully elucidated in available literature. However, it belongs to the family of tetronic acid macrocyclic lactones. Other bioactive members of this family have been shown to exert their effects through various mechanisms, including:
-
Inhibition of Transcription: Some related compounds interfere with the process of transcription, preventing the synthesis of essential proteins.
-
Targeting Signaling Pathways: Certain tetronates have been found to modulate specific cellular signaling pathways, leading to bacterial cell death.
It is plausible that this compound shares a similar mechanism with other tetronic acid antibiotics, but further research is necessary for confirmation.
Vancomycin:
Vancomycin's mechanism of action is well-established and involves the inhibition of bacterial cell wall synthesis.[3] It specifically binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for peptidoglycan chain elongation and cross-linking.[3] This disruption of the cell wall integrity leads to cell lysis and bacterial death.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A standard method for determining MIC is the broth microdilution method .
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent (this compound or vancomycin) is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: Standardized bacterial suspensions are prepared as for the MIC assay.
-
Exposure: The bacteria are exposed to the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC) in broth culture. A growth control without the antimicrobial is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto appropriate agar plates and counting the resulting colonies after incubation.
-
Analysis: The results are plotted as the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Visualizations
Experimental Workflow for Bioactivity Comparison
Caption: Workflow for comparing the bioactivity of this compound and vancomycin.
Comparison of Proposed Mechanisms of Action
Caption: Proposed vs. established mechanisms of action for this compound and vancomycin.
Conclusion
This compound represents a novel macrocyclic lactone with demonstrated antibacterial activity against Gram-positive bacteria and Chlamydia trachomatis. While a direct, comprehensive comparison with vancomycin is hampered by the current lack of specific MIC data for this compound, the information available on related compounds suggests it may possess potent bioactivity. Its distinct chemical structure from vancomycin implies a potentially different mechanism of action, which could be advantageous in combating resistant strains. Further research to determine the precise MIC values of this compound against a broader panel of bacteria and to elucidate its exact mechanism of action is warranted. Such studies will be critical in assessing its true potential as a future therapeutic agent.
References
- 1. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Saccharocarcin A in S. aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Saccharocarcin A's mechanism of action against Staphylococcus aureus (S. aureus), contextualized with established alternative antibiotics. The information presented herein is supported by experimental data from scientific literature to aid in the research and development of novel antimicrobial agents.
Introduction to this compound and its Antimicrobial Activity
Saccharocarcins are a family of macrocyclic lactones that have demonstrated activity against S. aureus. While specific data for this compound is limited, closely related compounds, the Saccharomicins (novel heptadecaglycoside antibiotics), have been studied more extensively. Research indicates that Saccharomicins exhibit potent bactericidal activity against a range of bacteria, including methicillin-resistant S. aureus (MRSA).[1][2] The primary mechanism of action for Saccharomicins involves the disruption of the bacterial cell membrane. This disruption leads to a cascade of inhibitory effects on essential cellular processes, including the synthesis of DNA, RNA, and proteins.[1][2]
Comparative Analysis of Antimicrobial Activity
To provide a clear perspective on the potential of this compound, its performance (represented by the closely related Saccharomicins) is compared with that of standard-of-care antibiotics used for S. aureus infections: vancomycin, daptomycin, and linezolid.
| Antibiotic | Class | Mechanism of Action in S. aureus | Typical MIC Range against S. aureus (µg/mL) |
| Saccharomicin A/B | Heptadecaglycoside | Disrupts cell membrane integrity, leading to inhibition of DNA, RNA, and protein synthesis.[1][2] | <0.12 - 0.5[1][2] |
| Vancomycin | Glycopeptide | Inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid II. | 0.5 - 2[3][4][5][6][7] |
| Daptomycin | Cyclic Lipopeptide | Inserts into the cell membrane in a calcium-dependent manner, causing membrane depolarization and potassium ion efflux, which disrupts cellular processes. | 0.125 - 1.0[8][9][10][11][12] |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[13][14] | 1 - 2[13][15][16][17] |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of a compound like this compound, a series of key experiments are typically performed. Detailed methodologies for these assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture S. aureus on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Add the prepared bacterial inoculum to each well containing the diluted antimicrobial agent. Include a positive control (no antibiotic) and a negative control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Macromolecular Synthesis Inhibition Assay
Objective: To determine if the antimicrobial agent inhibits the synthesis of key macromolecules (DNA, RNA, protein, and peptidoglycan).
Protocol:
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic phase in a suitable broth medium.
-
Radiolabeled Precursor Addition: Aliquot the bacterial culture into separate tubes. To each tube, add a specific radiolabeled precursor:
-
³H-thymidine for DNA synthesis
-
³H-uridine for RNA synthesis
-
³H-leucine for protein synthesis
-
¹⁴C-N-acetylglucosamine for peptidoglycan synthesis
-
-
Antimicrobial Treatment: Add the test compound at a concentration of 4x MIC to the respective tubes. Include a no-drug control and positive controls for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, and vancomycin for cell wall synthesis).
-
Incubation and Sampling: Incubate the tubes at 37°C. At various time points (e.g., 0, 10, 20, 30 minutes), take aliquots from each tube.
-
Precipitation and Measurement: Precipitate the macromolecules by adding cold 10% trichloroacetic acid (TCA). Collect the precipitate on a filter membrane and wash with 5% TCA and then ethanol. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the incorporated radioactivity over time for each macromolecule in the presence and absence of the test compound and controls. A significant reduction in the incorporation of a specific precursor indicates inhibition of that synthesis pathway.
Bacterial Membrane Potential Assay
Objective: To assess if the antimicrobial agent disrupts the bacterial cell membrane potential.
Protocol:
-
Bacterial Suspension: Grow S. aureus to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS with a carbon source like glucose).
-
Dye Loading: Add a voltage-sensitive fluorescent dye, such as DiSC₃(5) or DiOC₂(3), to the bacterial suspension and incubate to allow the dye to accumulate in the polarized membranes.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorometer or flow cytometer.
-
Antimicrobial Treatment: Add the test compound to the bacterial suspension. Use a known membrane-depolarizing agent (e.g., CCCP) as a positive control.
-
Fluorescence Monitoring: Continuously monitor the fluorescence over time. Depolarization of the membrane will cause a change in the fluorescence signal (e.g., an increase in fluorescence for DiSC₃(5) as it is released from the cell).
-
Analysis: Compare the change in fluorescence in the presence of the test compound to the controls to determine if it causes membrane depolarization.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its validation.
Caption: Proposed mechanism of action of this compound in S. aureus.
Caption: Experimental workflow for validating a novel antibiotic's mechanism of action.
References
- 1. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Influence of the minimum inhibitory concentration of daptomycin on the outcomes of Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precision of Vancomycin and Daptomycin MICs for Methicillin-Resistant Staphylococcus aureus and Effect of Subculture and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Linezolid versus vancomycin in vitro activity against methicillin-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Saccharocarcin A and Other Macrocyclic Lactones: A Guide for Researchers
An In-depth Look at the Biological Activity and Therapeutic Potential of a Novel Macrocyclic Lactone
Published for an audience of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Saccharocarcin A, a novel family of macrocyclic lactones, with other well-established compounds in its class, such as the antibacterial agent Erythromycin and the antiparasitic drug Ivermectin. This document synthesizes available data on their biological activities, mechanisms of action, and cytotoxicity, while also providing detailed experimental protocols for key assays.
Introduction to this compound
This compound is a novel macrocyclic lactone belonging to the tetronic acid class.[1] It is produced by the fermentation of Saccharothrix aerocolonigenes subsp. antibiotica, a nocardioform actinomycete.[2] Structurally, this compound is characterized by a modified tetronic acid backbone featuring a novel sugar-amide moiety.[1] This unique structure contributes to its distinct biological activity.
Comparative Biological Activity
Antibacterial Spectrum
This compound has demonstrated activity against a range of Gram-positive bacteria.[2] The table below summarizes the available data on its antibacterial spectrum compared to Erythromycin, a widely used macrolide antibiotic.
| Organism | This compound | Erythromycin |
| Micrococcus luteus | Active | Susceptible |
| Staphylococcus aureus | Active | Susceptible (resistance is common) |
| Chlamydia trachomatis | Active | Susceptible |
Table 1: Comparative Antibacterial Spectrum. Data for this compound is qualitative based on initial discovery reports.[2] Erythromycin data is based on established clinical use.
Cytotoxicity Profile
A key feature of this compound is its reported low cytotoxicity. Initial studies found that it was not cytotoxic at concentrations up to 1.0 µg/mL.[2] This presents a potentially significant advantage over other macrocyclic lactones that exhibit higher levels of toxicity.
| Compound | Cell Line(s) | IC50 Value |
| This compound | Not specified | > 1.0 µg/mL |
| Ivermectin | Various cancer cell lines | Varies (micromolar range) |
| Erythromycin | Various cell lines | Generally considered to have low cytotoxicity, but can be dose-dependent |
Table 2: Comparative Cytotoxicity. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural class (tetronic acid-containing macrocyclic lactones) and the known mechanisms of other macrolides, a potential mode of action can be hypothesized.
-
Inhibition of Bacterial Protein Synthesis: Many macrolide antibiotics, like Erythromycin, act by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. It is plausible that this compound shares a similar mechanism.
-
Disruption of Cell Membrane Integrity: Some macrocyclic lactones exert their effects by disrupting the bacterial cell membrane.
-
Interference with DNA Replication: While less common for this class, interference with DNA replication is another potential antibacterial mechanism.
In contrast, Ivermectin, an avermectin, primarily acts on invertebrate nerve and muscle cells by binding to glutamate-gated chloride channels, leading to paralysis and death of the parasite.
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of bacteria.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (e.g., this compound) stock solution
-
Positive control antibiotic (e.g., Erythromycin)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound and control antibiotic in CAMHB in the microtiter plates.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Broth Microdilution Susceptibility Testing.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
Objective: To determine the IC50 value of a compound on a specific cell line.
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Workflow for MTT Cytotoxicity Assay.
Signaling Pathway Analysis: A Look into Potential Mechanisms
While specific signaling pathways affected by this compound are yet to be identified, many cytotoxic compounds induce apoptosis (programmed cell death). Understanding these pathways is crucial for elucidating a compound's mechanism of action. Below is a generalized diagram of an apoptosis signaling pathway that could be investigated for this compound in future studies.
Generalized Apoptosis Signaling Pathway.
Conclusion and Future Directions
This compound represents a promising new family of macrocyclic lactones with notable antibacterial activity and, significantly, low cytotoxicity. While direct comparative data with other macrocyclic lactones is still limited, its unique chemical structure and initial biological profile warrant further investigation. Future research should focus on:
-
Quantitative Antibacterial Studies: Determining the MIC values of this compound against a broad panel of pathogenic bacteria.
-
Comprehensive Cytotoxicity Profiling: Evaluating the IC50 values of this compound against a variety of cancer and normal cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism by which this compound exerts its antibacterial effects.
-
Signaling Pathway Analysis: Investigating the impact of this compound on key cellular signaling pathways to understand its effects on host cells at a molecular level.
The information presented in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other novel macrocyclic lactones. The provided protocols and comparative data offer a starting point for further in-depth studies that could ultimately lead to the development of new and effective therapeutic agents.
References
Structure-Activity Relationship of Saccharocarcin A Analogues: A Comparative Guide
An In-depth Analysis of a Promising Class of Macrocyclic Lactones
Saccharocarcins are a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes.[1][2] These natural products have garnered interest due to their antibacterial activity against various pathogens, including Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis.[1] The development of new antibacterial agents is a critical area of research, and understanding the structure-activity relationship (SAR) of Saccharocarcin A and its analogues is paramount for designing more potent and selective therapeutic agents. This guide provides a comparative overview of the principles of SAR studies as they could be applied to this compound, drawing parallels from other relevant classes of bioactive molecules.
Comparative Biological Activity of Hypothetical this compound Analogues
While specific quantitative SAR data for a broad range of this compound analogues is not extensively available in the public domain, the following table illustrates how such data would be presented. This hypothetical table showcases the antibacterial activity (represented by Minimum Inhibitory Concentration, MIC) of a series of imagined this compound analogues with modifications at different positions (R1, R2, R3) of the core structure.
| Compound | R1 Group | R2 Group | R3 Group | MIC (µg/mL) vs. S. aureus |
| This compound | -OH | -CH3 | -Sugar Moiety | 1.0 |
| Analogue 1 | -OCH3 | -CH3 | -Sugar Moiety | 2.5 |
| Analogue 2 | -H | -CH3 | -Sugar Moiety | 5.0 |
| Analogue 3 | -OH | -H | -Sugar Moiety | 0.5 |
| Analogue 4 | -OH | -CH2CH3 | -Sugar Moiety | 1.2 |
| Analogue 5 | -OH | -CH3 | -H | 10.0 |
| Analogue 6 | -OH | -CH3 | -Modified Sugar | 0.8 |
This table is for illustrative purposes only and does not represent actual experimental data.
Key Insights from Structure-Activity Relationship Studies
The core principle of SAR studies is to systematically alter the chemical structure of a lead compound to determine which parts of the molecule, known as pharmacophores, are responsible for its biological activity. This knowledge is then used to design new compounds with improved properties such as enhanced potency, better selectivity, and reduced toxicity. For macrocyclic lactones like the Saccharocarcins, key modifications often involve altering functional groups on the macrocycle, changing the stereochemistry, or modifying appended moieties like sugars.
Experimental Protocols
A fundamental aspect of any SAR study is the robust and reproducible biological evaluation of the synthesized analogues. Below is a generalized protocol for determining the antibacterial activity of compounds, a key assay for evaluating this compound analogues.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium (e.g., Staphylococcus aureus) is diluted in cation-adjusted Mueller-Hinton Broth (MHIIB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds (this compound and its analogues) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold dilutions of each compound are then prepared in MHIIB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria (positive control) are also included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the logic and flow of SAR studies, the following diagrams have been generated.
Caption: A generalized workflow for a structure-activity relationship study.
Caption: Hypothetical influence of modifications on the core structure's activity.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of Saccharocarcin A in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound reaches and binds to its intended molecular target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of Saccharocarcin A, a novel macrocyclic lactone with potential therapeutic applications. While the specific cellular targets of this compound are still under investigation, this guide will use the well-characterized PI3K/Akt/mTOR signaling pathway as a representative model to illustrate the application of these techniques. We will hypothesize that this compound is an inhibitor of mTOR, a key kinase in this pathway.
The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, including cancer, making it a prime target for drug development.
Lack of Cross-Resistance Observed with Novel Antibiotic Saccharomicin A Due to Unique Membrane Disruption Mechanism
Pearl River, NY - Extensive in vitro studies on the novel heptadecaglycoside antibiotic, Saccharomicin A, demonstrate a significant lack of cross-resistance with existing antibiotic classes. This characteristic is attributed to its unique mechanism of action, which involves the rapid disruption of the bacterial cell membrane, a pathway distinct from that of most commercially available antibiotics. Saccharomicin A has shown potent activity against a broad spectrum of multi-drug resistant (MDR) Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Saccharomicins are a novel class of bactericidal antibiotics produced by the actinomycete Saccharothrix espanaensis.[1][2] Their efficacy against strains resistant to conventional drugs suggests they could be a valuable tool in combating the growing threat of antibiotic resistance.
Comparative Efficacy Against Resistant Pathogens
Saccharomicin A has demonstrated consistent and potent activity against various antibiotic-resistant bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for Saccharomicin A against a panel of resistant pathogens. The results underscore its potential as a therapeutic agent for challenging infections.
| Bacterial Species | Resistance Profile | Saccharomicin A MIC (µg/mL) | Comparator Antibiotic(s) MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 - 0.5 | Oxacillin: >2 |
| Minocycline, Gentamicin, Erythromycin-Resistant | 0.12 - 0.5 | Minocycline: >16, Gentamicin: >16, Erythromycin: >8 | |
| Multi-drug Resistant (β-lactams, tetracyclines, aminoglycosides, etc.) | 0.12 - 0.5 | Varied resistance to multiple agents | |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.25 - 16 | Vancomycin: >64 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.25 - 16 | Vancomycin: >64 |
Data compiled from studies on Saccharomicins.[1]
The data clearly indicates that Saccharomicin A maintains its high potency against bacteria that have developed resistance to other major antibiotic classes. For instance, all tested MRSA isolates, including those resistant to multiple other drug families, were susceptible to Saccharomicin A with MIC values in the range of <0.12 to 0.5 µg/mL.[1] Similarly, its activity against vancomycin-resistant enterococci remained robust.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of Saccharomicin A was assessed using the broth microdilution method, a standardized protocol for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Bacterial strains were cultured to a specific turbidity, corresponding to a standardized cell density.
-
Serial Dilution: A two-fold serial dilution of Saccharomicin A was prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic at which there was no visible bacterial growth.
This standardized procedure ensures the reproducibility and comparability of the susceptibility data.
Visualizing the Scientific Approach
To better understand the workflow of these cross-resistance studies, the following diagram illustrates the key steps involved in evaluating the efficacy of Saccharomicin A against antibiotic-resistant bacteria.
A Unique Mechanism of Action: Membrane Disruption
The primary reason for the lack of cross-resistance with other antibiotics is Saccharomicin A's distinct mechanism of action. Mechanistic studies have revealed that Saccharomicins induce a complete and nonspecific inhibition of DNA, RNA, and protein biosynthesis within minutes of exposure.[1][2] This is a consequence of their primary activity: a strong disruption of the bacterial cell membrane.[1][2] Microscopic examination of bacteria treated with Saccharomicin A shows evidence of cell lysis.[2]
This mode of action contrasts sharply with that of many other antibiotic classes, which typically target specific intracellular processes such as cell wall synthesis (e.g., β-lactams, vancomycin), protein synthesis (e.g., macrolides, tetracyclines), or DNA replication (e.g., fluoroquinolones). Resistance to these antibiotics often arises from mutations in the target proteins or the acquisition of enzymes that inactivate the drug. Because Saccharomicin A targets the fundamental structure of the cell membrane, these common resistance mechanisms are rendered ineffective.
The proposed mechanism of membrane disruption by Saccharomicin A is illustrated below.
References
- 1. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Saccharocarcin A and Related Compounds Across Bacterial Species
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the antibacterial efficacy of Saccharocarcin A. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also presents a detailed analysis of the closely related compound, Saccharomicin A, to provide a comprehensive example of the methodologies and data presentation relevant to this class of antibiotics.
This compound: Overview of Antibacterial Activity
This compound is a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1] Initial studies have demonstrated its activity against a limited range of bacteria, including:
-
Micrococcus luteus
-
Staphylococcus aureus
-
Chlamydia trachomatis[1]
A Case Study: Efficacy of the Related Compound Saccharomicin A
To illustrate the potential antibacterial profile of this class of compounds and to fulfill the structural requirements of this guide, we present data for Saccharomicin A, a novel heptadecaglycoside antibiotic produced by Saccharothrix espanaensis. Saccharomicins A and B have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Minimum Inhibitory Concentrations (MICs) of Saccharomicin A
The following table summarizes the MICs of Saccharomicin A against a range of clinically relevant bacterial isolates.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Methicillin-Susceptible & Resistant | <0.12 - 0.5 |
| Enterococcus faecalis | Vancomycin-Susceptible & Resistant | 0.25 - 16 |
| Enterococcus faecium | Vancomycin-Susceptible & Resistant | 0.25 - 16 |
| Gram-Negative Bacteria | ||
| Escherichia coli | 0.25 - >128 | |
| Pseudomonas aeruginosa | 0.25 - >128 | |
| Acinetobacter baumannii | 0.25 - >128 |
Data sourced from "Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities".
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Saccharomicin A, which are standard protocols for assessing antibacterial efficacy.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in a sterile tube containing saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Microtiter Plates: a. Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate. b. Prepare a stock solution of the antimicrobial agent at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO). c. Perform serial twofold dilutions of the antimicrobial agent in the microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only). c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Macromolecular Synthesis Inhibition Assay
This assay determines the effect of an antimicrobial agent on the synthesis of DNA, RNA, and protein.
1. Bacterial Culture and Radiolabeling: a. Grow the test organism (e.g., E. coli or Bacillus subtilis) to the mid-logarithmic phase. b. To separate aliquots of the culture, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine). c. Simultaneously, add the antimicrobial agent at various concentrations.
2. Sample Collection and Processing: a. At specific time intervals, withdraw samples from each culture. b. Precipitate the macromolecules using trichloroacetic acid (TCA). c. Collect the precipitate on filter paper and wash to remove unincorporated radiolabeled precursors.
3. Measurement and Analysis: a. Measure the radioactivity of the filters using a scintillation counter. b. Compare the incorporation of radiolabeled precursors in treated samples to untreated controls to determine the percentage of inhibition of macromolecular synthesis.
Mechanism of Action and Signaling Pathways
Mechanistic studies with Saccharomicin A suggest a primary mode of action involving the disruption of the bacterial cell membrane. This membrane-disruptive activity leads to a rapid and non-specific inhibition of major biosynthetic processes.
Proposed Mechanism of Action for Saccharomicin A
Caption: Proposed mechanism of action for Saccharomicin A.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
While this compound has demonstrated antibacterial potential, the lack of publicly available, detailed efficacy data limits a comprehensive comparative analysis. The data presented for the related compound, Saccharomicin A, reveals a potent antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria. Its mechanism of action, centered on membrane disruption, is a promising feature in the context of antibiotic resistance. Further research is warranted to fully elucidate the antibacterial spectrum and mechanism of action of this compound and to determine its potential as a therapeutic agent.
References
Unraveling the Impact of Saccharocarcin A on Macromolecular Synthesis: A Comparative Analysis
While direct quantitative data on the inhibitory effects of Saccharocarcin A on the synthesis of DNA, RNA, and protein remains to be publicly elucidated, this guide provides a comparative framework by examining a closely related compound, Saccharomicin A. This analysis, supplemented with data from established inhibitors, offers researchers a valuable reference for positioning this compound's potential mechanism of action and for designing future validation studies.
Saccharocarcins are a family of macrocyclic lactones with noted antibacterial properties. Their precise mechanism of action, particularly their influence on the fundamental cellular processes of macromolecular synthesis, is an area of active investigation. In the absence of specific inhibitory concentration (IC50) values for this compound, this guide leverages published data on Saccharomicins, structurally related heptadecaglycoside antibiotics produced by the related actinomycete Saccharothrix espanaensis. Mechanistic studies on Saccharomicins reveal a rapid and non-specific inhibition of DNA, RNA, and protein biosynthesis, suggesting a mechanism that may involve the disruption of cell membrane integrity.[1][2]
This guide presents a comparative overview of the effects of Saccharomicin A and well-characterized inhibitors of DNA, RNA, and protein synthesis. The included experimental protocols provide a methodological foundation for researchers seeking to perform analogous studies on this compound.
Comparative Inhibition of Macromolecular Synthesis
The following table summarizes the inhibitory effects of Saccharomicin A and selected standard inhibitors on bacterial macromolecular synthesis. It is important to note that the data for Saccharomicin A is presented as the percentage of inhibition at a given concentration, as specific IC50 values were not provided in the cited literature.
| Compound | Target Process | Organism | Concentration | % Inhibition / IC50 | Reference |
| Saccharomicin A | DNA Synthesis | Bacillus subtilis | 0.12 µg/mL (2x MIC) | ~100% | [1] |
| RNA Synthesis | Bacillus subtilis | 0.12 µg/mL (2x MIC) | ~100% | [1] | |
| Protein Synthesis | Bacillus subtilis | 0.12 µg/mL (2x MIC) | ~100% | [1] | |
| Ciprofloxacin | DNA Synthesis | Escherichia coli | - | IC50: 0.43 - 1.1 µM (DNA gyrase) | [3] |
| Actinomycin D | RNA Synthesis | - | - | IC50: 0.4 nM (Cell cycle arrest) | [4] |
| Tetracycline | Protein Synthesis | - | - | IC50 values vary by derivative | [5] |
Experimental Protocols
The standard method for determining the effect of a compound on macromolecular synthesis is the radiolabeled precursor incorporation assay . This technique measures the uptake and incorporation of radioactive precursors into newly synthesized DNA, RNA, and proteins.
Radiolabeled Precursor Incorporation Assay Protocol
Objective: To quantify the inhibition of DNA, RNA, and protein synthesis in bacterial cells upon treatment with a test compound.
Materials:
-
Bacterial culture (e.g., Bacillus subtilis, Escherichia coli) in exponential growth phase.
-
Test compound (e.g., this compound) at various concentrations.
-
Radiolabeled precursors:
-
[³H]Thymidine for DNA synthesis.
-
[³H]Uridine for RNA synthesis.
-
[³H]Leucine or a mixture of ³H-labeled amino acids for protein synthesis.
-
-
Trichloroacetic acid (TCA), ice-cold (5-10% w/v).
-
Ethanol (70%), ice-cold.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase of growth.
-
Compound Treatment: Aliquot the bacterial culture into tubes and add the test compound at the desired concentrations. Include a vehicle control (no compound).
-
Pre-incubation: Incubate the cultures with the test compound for a specified period (e.g., 5-10 minutes) at the optimal growth temperature.
-
Radiolabeling: Add the specific radiolabeled precursor to each culture tube.
-
Pulse Labeling: Incubate for a short period (e.g., 5-15 minutes) to allow for the incorporation of the radiolabel into newly synthesized macromolecules.
-
Termination of Incorporation: Stop the reaction by adding ice-cold TCA. This precipitates the macromolecules (DNA, RNA, protein) while leaving unincorporated precursors in solution.
-
Precipitation: Incubate on ice for at least 30 minutes to ensure complete precipitation.
-
Filtration: Collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold TCA and then with ice-cold ethanol to remove any remaining unincorporated radiolabel.
-
Drying: Dry the filters completely.
-
Scintillation Counting: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity (counts per minute, CPM) is proportional to the rate of synthesis of the respective macromolecule. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Saccharocarcin A and Other Bacterial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Saccharocarcin A, a potent inhibitor of bacterial type I signal peptidase (SPase), against antibiotics with distinct mechanisms of action: Ciprofloxacin (a DNA gyrase inhibitor) and Erythromycin (a protein synthesis inhibitor). As direct transcriptomic data for this compound is not publicly available, this guide presents a hypothesized transcriptomic profile based on its known mechanism of action and the observed effects of other SPase inhibitors. This comparison aims to contextualize the cellular impact of inhibiting protein secretion and highlight unique and shared bacterial responses to different antibacterial strategies.
Introduction to the Agents
This compound is a novel macrocyclic lactone antibiotic. Its primary mechanism of action is the inhibition of bacterial type I signal peptidase (SPase). This enzyme is crucial for the general secretory (Sec) pathway, responsible for cleaving signal peptides from proteins translocated across the cytoplasmic membrane. Inhibition of SPase leads to an accumulation of unprocessed preproteins in the membrane, disrupting membrane integrity and ultimately causing cell death.
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA, which is essential for DNA replication and repair, leading to bactericidal effects.[1][2][3]
Erythromycin is a macrolide antibiotic that inhibits protein synthesis. It binds to the 50S subunit of the bacterial ribosome, near the polypeptide exit tunnel. This binding event interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect.[3][4]
Comparative Transcriptomic Analysis
The following tables summarize the key transcriptomic responses of bacteria, primarily Escherichia coli and Staphylococcus aureus, to treatment with this compound (hypothesized), Ciprofloxacin, and Erythromycin. The data is compiled from multiple transcriptomic studies.[1][2][3][4][5]
Table 1: Upregulated Genes and Pathways
| Functional Category | This compound (Hypothesized) | Ciprofloxacin | Erythromycin |
| Stress Response | Cell wall stress stimulon (e.g., vraSR), Heat shock proteins (dnaK, groEL), Chaperones (prsA), Proteases (htrA) | SOS response genes (recA, lexA, sulA), Oxidative stress response genes (soxS)[1][2][6] | Heat shock proteins, Stringent response genes |
| Transport/Efflux | ABC transporters | Multidrug efflux pumps (acrAB-tolC)[7] | Multidrug efflux pumps (e.g., macAB) |
| Metabolism | - | TCA cycle, Aerobic respiration genes[1] | Amino acid biosynthesis |
| Cell Envelope | Genes mitigating secretion stress | Lipopolysaccharide (LPS) biosynthesis genes[2] | - |
| Virulence | - | Virulence-associated factors (in some pathogens)[6] | - |
Table 2: Downregulated Genes and Pathways
| Functional Category | This compound (Hypothesized) | Ciprofloxacin | Erythromycin |
| Protein Synthesis | Ribosomal proteins (indirectly, due to cellular stress) | Ribosomal proteins, Translation factors | Ribosomal protein genes |
| Metabolism | Central carbon metabolism (due to membrane stress) | Amino acid biosynthesis, Flagellar assembly[2] | Central metabolism |
| Cell Division | Genes involved in cell division (due to membrane disruption) | Genes related to motility and chemotaxis | - |
| DNA Replication | - | - | - |
Experimental Protocols
A generalized protocol for comparative transcriptomic analysis of bacteria treated with antimicrobial agents is provided below. This protocol is a composite of standard methodologies reported in the cited literature.[3][5][7]
1. Bacterial Strains and Growth Conditions:
-
A suitable bacterial strain (e.g., Escherichia coli K-12 MG1655 or Staphylococcus aureus NCTC 8325) is grown in appropriate liquid medium (e.g., Luria-Bertani or Tryptic Soy Broth) at 37°C with shaking.
2. Antibiotic Treatment:
-
Bacterial cultures are grown to the mid-logarithmic phase (OD600 of ~0.4-0.6).
-
The cultures are then treated with sub-inhibitory concentrations (e.g., 0.5x MIC) of the respective antibiotics (this compound, Ciprofloxacin, Erythromycin) or a vehicle control (e.g., DMSO).
-
The treated cultures are incubated for a defined period (e.g., 30-60 minutes) to allow for transcriptional changes.
3. RNA Extraction and Purification:
-
Bacterial cells are harvested by centrifugation.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
4. Library Preparation and RNA Sequencing:
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples using a kit (e.g., Ribo-Zero rRNA Removal Kit).
-
The remaining mRNA is fragmented, and cDNA is synthesized.
-
Sequencing adapters are ligated to the cDNA fragments to create sequencing libraries.
-
The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
5. Data Analysis:
-
The quality of the raw sequencing reads is assessed using tools like FastQC.
-
Reads are mapped to the reference genome of the bacterial strain using a short-read aligner (e.g., Bowtie2 or BWA).
-
The number of reads mapping to each gene is counted.
-
Differential gene expression analysis is performed between the antibiotic-treated and control samples using software packages such as DESeq2 or edgeR.
-
Genes with a significant change in expression (e.g., log2 fold change > 1 or < -1, and an adjusted p-value < 0.05) are identified.
-
Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is performed on the differentially expressed genes to identify affected biological processes and pathways.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for comparative transcriptomics.
Caption: Logical flow of antibiotic action and response.
References
- 1. Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide Screening and Characterization of Genes Involved in Response to High Dose of Ciprofloxacin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Uncovering Key Metabolic Determinants of the Drug Interactions Between Trimethoprim and Erythromycin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput transcriptomics of 409 bacteria-drug pairs reveals drivers of gut microbiota perturbation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Saccharocarcin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Saccharocarcin A, a potent antibiotic, ensuring rigorous safety protocols is paramount. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling potentially hazardous and cytotoxic compounds in a laboratory setting.
When working with compounds of this nature, a comprehensive approach to safety, encompassing personal protective equipment (PPE), operational procedures, and waste disposal, is critical to protect both the handler and the environment.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact and absorption. The outer glove should be changed immediately upon suspected contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and aerosols that could cause serious eye damage. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Recommended when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined workflow minimizes the risk of exposure and cross-contamination. The following diagram illustrates a recommended operational plan for handling this compound.
Detailed Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol outlines a standard procedure for reconstituting a lyophilized powder of this compound, a common step in preparing the compound for experimental use.
Materials:
-
Lyophilized this compound
-
Anhydrous solvent (e.g., DMSO, Ethanol)
-
Sterile, amber glass vial
-
Calibrated micropipette and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Ensure all work is conducted within a certified chemical fume hood. Don all required PPE.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a calibrated micropipette, carefully add the calculated volume of the appropriate anhydrous solvent to the vial. Direct the solvent down the side of the vial to avoid disturbing the powder.
-
Dissolution: Cap the vial securely and gently swirl or vortex until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Store the resulting solution in a tightly sealed, light-protected container at the recommended temperature to maintain stability.
Disposal Plan: Managing this compound Waste
Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
